5-Bromo-2-methoxybenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSBNNRUQYYMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334224 | |
| Record name | 5-Bromo-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23095-05-8 | |
| Record name | 5-Bromo-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 23095-05-8
Abstract
This technical guide provides an in-depth overview of 5-Bromo-2-methoxybenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of novel therapeutic agents. This document furnishes its chemical and physical properties, detailed experimental protocols for its application, and relevant safety information. The content is structured to serve as a practical resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1][2] It is a crucial building block in medicinal chemistry due to the presence of the reactive sulfonyl chloride group, which readily participates in reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 23095-05-8 | [1][3][4] |
| Molecular Formula | C₇H₆BrClO₃S | [1][4] |
| Molecular Weight | 285.54 g/mol | [1][4] |
| Melting Point | 113-118 °C | [2][5] |
| Appearance | White to Almost white powder to crystal | [1][2] |
| Purity | >97.0% (GC) | [1][2] |
| Solubility | Reacts with water. Soluble in various organic solvents. | |
| Storage Temperature | 2-8°C, under inert gas | [6] |
| Sensitivity | Moisture and Heat Sensitive | [1][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the chemical structure and purity of this compound.
-
Infrared (IR) Spectroscopy: The Attenuated Total Reflectance (ATR) IR spectrum of this compound is available and can be used for structural confirmation.[7] Key characteristic peaks would include those corresponding to the S=O stretches of the sulfonyl chloride group, C-O stretches of the methoxy group, and C-Br and C-Cl stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for the title compound was not found in the searched literature, the expected 1H and 13C NMR spectral data can be predicted based on its structure. For instance, in a related compound, 4-methoxybenzenesulfonamide, the methoxy group protons appear as a singlet around 3.84 ppm in DMSO-d6.[8]
Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of this compound was not explicitly found in the searched literature, it is generally prepared by the chlorosulfonation of 4-bromoanisole (1-bromo-4-methoxybenzene). The general workflow for such a synthesis is depicted below.
Experimental Protocols: Synthesis of Sulfonamides
A primary application of this compound is the synthesis of sulfonamides, a common scaffold in medicinal chemistry. The following is a general experimental protocol for the reaction with an amine.
General Procedure for Sulfonamide Formation:
-
Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Base Addition: Add a base, typically pyridine or triethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically quenched with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Applications in Research and Drug Development
This compound is a versatile reagent used in the synthesis of a variety of biologically active molecules. The resulting sulfonamides have been investigated for a range of therapeutic applications, including as anticancer agents. For instance, diarylsulfonamides have been shown to act as tubulin inhibitors, which are a class of anticancer drugs that interfere with microtubule dynamics.[9]
While no specific signaling pathways involving this compound have been detailed in the searched literature, its utility in generating libraries of sulfonamides for screening against various biological targets makes it a valuable tool in drug discovery. The general relationship of this compound to the drug discovery process is outlined below.
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also moisture-sensitive.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Hazard and Precautionary Statements:
-
H314: Causes severe skin burns and eye damage.[2]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of sulfonamides and other derivatives with potential biological activity. This guide provides essential information for its safe handling, application in synthesis, and its role in the broader context of drug discovery. Researchers and scientists can utilize this document as a foundational resource for their work with this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. This compound | 23095-05-8 | TCI Deutschland GmbH [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 23095-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-methoxybenzenesulfonyl chloride, a key intermediate in organic synthesis. The information is presented to support research and development activities where this compound is utilized.
Core Physical and Chemical Properties
This compound is a benzenesulfonyl chloride derivative.[1] The following table summarizes its key physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrClO₃S | [2] |
| Molecular Weight | 285.54 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 115-118 °C | [1][3] |
| Boiling Point | 362.3 ± 32.0 °C (Predicted) | [3] |
| Density | 1.717 g/cm³ | [3] |
| CAS Number | 23095-05-8 | [1][2][4] |
| Solubility | Reacts with water; soluble in various organic solvents | |
| Flash Point | 172.9 °C | [5] |
| Storage Conditions | 2-8°C, moisture sensitive | [3] |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline solid using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[6]
Density Measurement of a Solid
The density of a solid is its mass per unit volume. For a solid, this can be determined using the liquid displacement method based on Archimedes' principle.
Apparatus:
-
Analytical balance
-
Beaker
-
A liquid of known density in which the solid is insoluble (e.g., a hydrocarbon solvent)
-
A fine thread or a sample holder for suspending the solid
Procedure:
-
Weigh the solid sample in the air and record its mass (m_air).
-
Suspend the solid from the balance hook using a fine thread and immerse it completely in a beaker containing the liquid of known density (ρ_liquid). Ensure no air bubbles are adhering to the solid's surface.
-
Record the apparent mass of the solid while submerged in the liquid (m_liquid).
-
The volume of the solid (V_solid) is calculated from the mass of the displaced liquid: V_solid = (m_air - m_liquid) / ρ_liquid
-
The density of the solid (ρ_solid) is then calculated as: ρ_solid = m_air / V_solid
Solubility Assessment
Solubility tests determine the ability of a solid to dissolve in a particular solvent. "Like dissolves like" is a general principle, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
Apparatus:
-
Small test tubes
-
Spatula
-
A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)
Procedure:
-
Place approximately 10-20 mg of the solid into a small test tube.
-
Add about 1 mL of the chosen solvent to the test tube.
-
Gently agitate or vortex the mixture for about one minute.
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.
-
If the solid does not dissolve at room temperature, the mixture can be gently warmed to assess for temperature-dependent solubility. Note any changes upon cooling.
-
It is important to note that this compound is reactive with water and other protic solvents, leading to hydrolysis. Therefore, solubility in these solvents will be accompanied by a chemical reaction.
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a sulfonyl chloride, which is applicable to this compound.
References
5-Bromo-2-methoxybenzenesulfonyl Chloride: A Technical Guide for Chemical Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-methoxybenzenesulfonyl chloride, a key intermediate in organic synthesis with potential applications in medicinal chemistry. This document details its chemical structure, physical and chemical properties, synthesis, and reactivity, with a focus on its utility in the development of novel compounds.
Core Chemical Data
This compound is a substituted aromatic sulfonyl chloride. Its structure is characterized by a benzene ring functionalized with a bromo, a methoxy, and a sulfonyl chloride group.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 23095-05-8 | [1][2][3] |
| Molecular Formula | C₇H₆BrClO₃S | [2][3] |
| Molecular Weight | 285.54 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 115-118 °C | [3][4] |
| Boiling Point | 362.3 °C (Predicted) | [3] |
| Density | 1.717 g/cm³ | [3] |
| SMILES | COc1ccc(Br)cc1S(Cl)(=O)=O | |
| InChI | 1S/C7H6BrClO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3 |
Spectral Data
Synthesis of this compound
The synthesis of this compound can be achieved via the chlorosulfonation of 4-bromoanisole.
Experimental Protocol: Chlorosulfonation of 4-Bromoanisole (Representative)
This protocol is based on a cited synthesis and provides a general procedure.[5] Researchers should consult the primary literature for specific details and safety precautions.
Materials:
-
4-Bromoanisole
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid to 0 °C using an ice bath.
-
Slowly add 4-bromoanisole to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature between 0 and 25 °C.
-
After the addition is complete, continue stirring for approximately 30 minutes at the same temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Chemical Reactivity and Applications
This compound is a versatile reagent, primarily used for the synthesis of sulfonamides and as a building block in cross-coupling reactions.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. These compounds are of significant interest in drug discovery due to their diverse biological activities.
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pyridine or another suitable base
-
Dichloromethane (or other suitable aprotic solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine in dichloromethane and add pyridine.
-
To this solution, add a solution of this compound in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent on the aromatic ring allows for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse functionalities at this position, further expanding the molecular diversity of potential drug candidates.
Visualization of Structures and Workflows
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Workflow for Sulfonamide Synthesis
Caption: General experimental workflow for the synthesis of sulfonamides.
Biological Activity and Drug Development Potential
While specific studies on the biological activity of direct derivatives of this compound are not extensively documented in the searched literature, the broader class of sulfonamides is well-established in medicinal chemistry. They exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The presence of the bromo and methoxy groups on the aromatic ring of this particular reagent offers opportunities for further functionalization and modulation of the physicochemical and pharmacokinetic properties of the resulting sulfonamides, making it a valuable starting material for the synthesis of new chemical entities in drug discovery programs. No specific signaling pathways associated with derivatives of this compound were identified in the literature search.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the preparation of sulfonamides and for use in cross-coupling reactions. Its ready availability and reactivity make it an important tool for researchers and scientists in the field of medicinal chemistry and drug development. The provided protocols and data serve as a foundational guide for the utilization of this compound in the laboratory.
References
- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
5-Bromo-2-methoxybenzenesulfonyl chloride molecular weight
An In-depth Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] It is sensitive to moisture and heat.[1][2] This compound serves as an important intermediate in various chemical reactions.
A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 285.54 g/mol | [3] |
| Molecular Formula | C₇H₆BrClO₃S | [3][4] |
| CAS Number | 23095-05-8 | [1][3] |
| Melting Point | 115-118 °C | [4][5] |
| Density | ~1.7 g/cm³ | [4] |
| Purity | Typically ≥97% | [1] |
| Appearance | White to almost white solid/powder | [1][2] |
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][6] It may also be corrosive to metals.
Hazard Statements:
Precautionary Measures: Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area, and dust or mists should not be inhaled.[6] Store in a locked, corrosive-resistant container in a well-ventilated place.[2][6]
In case of exposure, immediate first aid is critical. For skin contact, remove contaminated clothing and rinse the skin with water.[2] For eye contact, rinse cautiously with water for several minutes.[2][6] If inhaled, move the person to fresh air.[2][6] If swallowed, rinse the mouth but do not induce vomiting.[2][6] In all cases of exposure, seek immediate medical attention.[2]
Applications in Organic Synthesis
This compound is a valuable reagent for introducing the 5-bromo-2-methoxyphenylsulfonyl group into molecules. This is particularly useful in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities, making them important scaffolds in drug discovery.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
The following is a general methodology for the synthesis of a sulfonamide using this compound and a primary or secondary amine. This protocol is adapted from general procedures for similar reactions.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Hydrochloric acid (e.g., 1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane. Add the base (1.1-1.5 equivalents) to the solution and stir at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.1 equivalents) in anhydrous dichloromethane to the stirring amine solution. The addition is typically performed at 0 °C to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired sulfonamide.
Visualization of a Representative Reaction
The following diagram illustrates the general reaction pathway for the synthesis of a sulfonamide from this compound and an amine.
Caption: General reaction scheme for sulfonamide synthesis.
References
5-Bromo-2-methoxybenzenesulfonyl chloride safety data sheet (SDS)
An In-depth Safety and Handling Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS No. 23095-05-8). The information is compiled and synthesized from publicly available Safety Data Sheets (SDS) to guide laboratory and development professionals in its safe use.
Section 1: Chemical Identification and Physical Properties
This compound is a benzenesulfonyl chloride derivative used in industrial and scientific research.[1][2] It is a white to almost white, crystalline solid that is sensitive to moisture and heat.[3][4][5]
Table 1: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 23095-05-8 | [1][3] |
| Molecular Formula | C₇H₆BrClO₃S | [1][4][6] |
| Molecular Weight | 285.54 g/mol | [1][4] |
| Appearance | White to almost white powder/crystal | [3][4][7] |
| Melting Point | 113-119 °C (lit.) | [1][8][9] |
| Boiling Point | 362.3±32.0 °C (Predicted) | [5][9] |
| Density | ~1.7 g/cm³ | [6][9] |
| Flash Point | 172.9±25.1 °C | [6][9] |
| Storage Temperature | 2-8°C |[1][6][9] |
Section 2: Hazard Identification and GHS Classification
This chemical is classified as hazardous and corrosive.[10] The primary danger is its capacity to cause severe skin burns and eye damage.[1][4][6][7] It is designated as a combustible, corrosive hazardous material.[1]
Table 2: GHS Hazard Classification
| Classification | Code | Description | Pictogram | Signal Word |
|---|---|---|---|---|
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | Danger | |
| Eye Damage | H314 | Causes severe skin burns and eye damage | (Same as above) | (Same as above) |
| Corrosive to Metals | H290 | May be corrosive to metals | (Same as above) | Warning |
Hazard Statements:
Precautionary Statements (Selected):
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2][5][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][7]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
Section 3: Experimental Protocols & Methodologies
Safety Data Sheets summarize the results of standardized testing but do not typically provide detailed experimental methodologies. The hazard classifications (e.g., Skin Corrosion, Category 1B) are determined through standardized assays, often following OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines. The "lit." notation for the melting point indicates that this value is established in scientific literature, derived from experimental measurements.[1] Toxicological properties, however, have not been fully investigated.[10]
Section 4: Handling, Storage, and Personal Protective Equipment (PPE)
Safe handling and storage are critical to prevent exposure and maintain chemical integrity.
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[2][4][11]
-
Avoid contact with skin, eyes, or clothing.[11]
Storage:
-
Store in a corrosive-resistant container.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][2]
-
Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[1][2]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator with an appropriate cartridge (e.g., type P3).[1][2]
Caption: Required PPE for handling the compound.
Section 5: Emergency and First-Aid Procedures
Immediate medical attention is required for all routes of exposure.[4][10]
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
|---|---|---|
| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Keep comfortable for breathing. Get emergency medical help immediately. | [2][4][7] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Immediate medical attention is required. | [2][4][10] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required. | [2][4][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a physician immediately. |[2][4][10] |
References
- 1. 5-溴-2-甲氧基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. labproinc.com [labproinc.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound | 23095-05-8 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 23095-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Storage and Handling of 5-Bromo-2-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe storage and handling of 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS No. 23095-05-8). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for research and development applications.
Chemical and Physical Properties
This compound is a benzenesulfonyl chloride derivative commonly used as an intermediate in organic synthesis.[1] Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 23095-05-8 | [2] |
| Molecular Formula | C7H6BrClO3S | [3][4] |
| Molecular Weight | 285.54 g/mol | [3][4] |
| Appearance | White solid powder | [3] |
| Melting Point | 115-118 °C | [1][5] |
| Boiling Point | 362.3 ± 32.0 °C (Predicted) | [1] |
| Density | 1.717 g/cm³ | [1] |
| Flash Point | 172.9 °C | [1] |
| Solubility | Moisture sensitive | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling.
| Hazard Classification | Code | Description | Reference(s) |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. | [6][7][8] |
| Corrosive to Metals | - | May be corrosive to metals. | [7] |
GHS Pictogram:
Hazard Statements:
Storage and Handling
Proper storage and handling procedures are essential to mitigate the risks associated with this compound.
Storage
-
Temperature: Store in a cool, dry, and well-ventilated place, with a recommended storage temperature of 2-8°C.[1][3][5][6]
-
Container: Keep the container tightly closed in a corrosive resistant container with a resistant inner liner.[3][6][7] Store locked up.[6][7][9]
-
Incompatibilities: Avoid contact with incompatible materials. While specific incompatibilities are not detailed in the provided search results, sulfonyl chlorides are generally reactive with strong oxidizing agents, strong bases, and nucleophiles such as water, alcohols, and amines. The compound is noted to be moisture sensitive.[1][3]
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation.[3][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[6][7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6]
-
-
Hygiene: Wash hands thoroughly after handling.[6][7][9] Do not eat, drink, or smoke when using this product. Contaminated clothing should be washed before reuse.[3][6][7]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][6][9] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap. Seek immediate medical attention. | [3][6][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [3][6][9] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][6][9] |
Accidental Release Measures
In the event of a spill, avoid dust formation.[6] Absorb spillage to prevent material damage.[7] Use personal protective equipment and ensure adequate ventilation.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][6][9]
Transportation
This compound is regulated for transport.
| Regulation | Information |
| UN Number | UN3261 |
| Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. |
| Hazard Class | 8 |
| Packing Group | II or III |
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Reactivity and incompatibility of this compound.
References
- 1. chembk.com [chembk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 23095-05-8 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 23095-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methoxybenzenesulfonyl chloride is a versatile bifunctional reagent characterized by the presence of a reactive sulfonyl chloride group and a bromine-substituted aromatic ring. This guide provides a comprehensive overview of its reactivity, focusing on its utility in the synthesis of sulfonamides and its potential for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in synthetic chemistry and drug discovery.
Core Reactivity: Sulfonamide Formation
The primary and most well-documented reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. The sulfonyl chloride moiety is a potent electrophile, readily attacked by the nucleophilic amine. This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct.
The general mechanism for sulfonamide formation is a nucleophilic acyl substitution. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group, followed by deprotonation of the nitrogen by a base, yields the stable sulfonamide.
An In-depth Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride: Properties, Solubility, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-methoxybenzenesulfonyl chloride, a key reagent in synthetic chemistry with potential applications in drug discovery. This document details its physicochemical properties, explores its solubility characteristics, outlines a protocol for its solubility determination, and discusses its relevance in the context of sulfonamide-based therapeutics and their interaction with microbial metabolic pathways.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 23095-05-8 | [1][2][3] |
| Molecular Formula | C₇H₆BrClO₃S | [3] |
| Molecular Weight | 285.54 g/mol | [2][3] |
| Melting Point | 113-119 °C | [2][4] |
| Appearance | White to Almost white powder to crystal | |
| Purity | ≥97.0% | [1] |
Solubility Information
Aqueous Solubility
Quantitative aqueous solubility data for this compound is not available due to its reactivity with water. The compound is described as "moisture sensitive," indicating that it undergoes hydrolysis in the presence of water.[1] This reaction, where the sulfonyl chloride group is converted to a sulfonic acid, is a characteristic property of sulfonyl chlorides. The low solubility of aryl sulfonyl chlorides in water protects them from rapid hydrolysis, often allowing them to precipitate from aqueous reaction mixtures.[5][6]
Organic Solvent Solubility
Due to the lack of specific data, experimental determination of solubility in relevant solvent systems is crucial for its application in research and development.
Experimental Protocol: Determination of Solubility in Organic Solvents
The following is a generalized protocol for determining the kinetic solubility of a reactive compound like this compound in an organic solvent. This method can be adapted for various solvents of interest.
Objective: To determine the kinetic solubility of this compound in a specified organic solvent (e.g., Dichloromethane, THF, Acetone) at a controlled temperature.
Materials:
-
This compound
-
High-purity organic solvent (e.g., Dichloromethane, HPLC grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the exact weight of the compound added.
-
Add a known volume of the organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a defined period (e.g., 24 hours) to ensure maximum dissolution is reached.
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with the organic solvent as necessary to bring the concentration within the range of the calibration curve.
-
Analyze the diluted solution by HPLC.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Calculation:
-
Calculate the solubility in g/L or mg/mL, taking into account the dilution factor.
-
Caption: Experimental workflow for determining the solubility of this compound.
Biological Relevance and Signaling Pathways
While this compound itself is not a known biologically active molecule in terms of direct interaction with signaling pathways, its primary importance in drug development lies in its role as a precursor for the synthesis of sulfonamides.[8] Sulfonamides, or "sulfa drugs," are a well-established class of antimicrobial agents.[9][10]
The mechanism of action of sulfonamide antibiotics involves the inhibition of a crucial metabolic pathway in bacteria: the synthesis of folic acid (Vitamin B9).[9][10] Bacteria cannot uptake folic acid from their environment and must synthesize it de novo.[] This pathway is essential for the production of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA.[][12]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate in the folic acid synthesis pathway.[10] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), preventing the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate.[9][10][12] This blockade of folic acid synthesis ultimately inhibits bacterial growth and replication.[10]
Caption: The bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
This pathway is an attractive target for antimicrobial drugs because humans obtain folic acid from their diet and do not possess the DHPS enzyme, making sulfonamides selectively toxic to bacteria.[10] Therefore, this compound serves as a valuable building block for the synthesis of novel sulfonamide derivatives with potential therapeutic applications.
References
- 1. labproinc.com [labproinc.com]
- 2. 5-溴-2-甲氧基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. A14293.14 [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents relevant chemical and physical data in a structured format for ease of reference.
Introduction
This compound is an important building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted aromatic ring, allows for its incorporation into a wide range of molecular scaffolds. The presence of the bromo and methoxy substituents on the benzene ring offers opportunities for further functionalization, making it a versatile intermediate for the synthesis of targeted therapeutic agents.
Core Synthesis Pathway: Chlorosulfonation of 4-Bromoanisole
The most direct and commonly cited method for the preparation of this compound is the electrophilic aromatic substitution reaction of 4-bromoanisole with chlorosulfonic acid. This reaction proceeds with regioselectivity, with the sulfonyl chloride group being directed to the position ortho to the activating methoxy group.
A key reference for this transformation is found in Chemistry - A European Journal, which reports a high-yielding and efficient procedure.[1]
Reaction Scheme:
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.
Table 1: Properties of Starting Material
| Compound Name | 4-Bromoanisole |
| Molecular Formula | C₇H₇BrO |
| Molecular Weight | 187.04 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 223 °C |
| Density | 1.494 g/mL |
| CAS Number | 104-92-7 |
Table 2: Properties of Reagent
| Compound Name | Chlorosulfonic Acid |
| Molecular Formula | HSO₃Cl |
| Molecular Weight | 116.52 g/mol |
| Appearance | Colorless to yellowish, fuming liquid |
| Boiling Point | 151-152 °C |
| Density | 1.753 g/mL |
| CAS Number | 7790-94-5 |
Table 3: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrClO₃S |
| Molecular Weight | 285.54 g/mol [1] |
| Appearance | White to off-white crystalline solid[2] |
| Melting Point | 115-118 °C[2] |
| Purity (typical) | ≥97% |
| CAS Number | 23095-05-8[1] |
Detailed Experimental Protocol
The following protocol is based on the procedure reported in the literature for the synthesis of this compound from 4-bromoanisole.[1]
Materials:
-
4-Bromoanisole
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-bromoanisole. Cool the flask in an ice bath to 0 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (typically 2-3 molar equivalents) to the stirred 4-bromoanisole via the dropping funnel. Maintain the reaction temperature between 0 and 25 °C during the addition. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 30 minutes.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed cautiously as the quenching of excess chlorosulfonic acid is highly exothermic.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Alternatively, the product can be extracted from the aqueous mixture using a suitable organic solvent such as dichloromethane.
-
If extraction is performed, wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to yield a white to off-white crystalline solid.
Yield:
The reported yield for this reaction is approximately 75%.[1]
Visualizing the Synthesis Workflow
The following diagrams illustrate the key logical steps in the synthesis of this compound.
References
An In-depth Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of 5-Bromo-2-methoxybenzenesulfonyl chloride. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel sulfonamide derivatives for medicinal chemistry.
Physicochemical Properties
This compound is a white crystalline solid.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 23095-05-8 | [3][4][5] |
| Molecular Formula | C₇H₆BrClO₃S | [3][4][6] |
| Molecular Weight | 285.54 g/mol | [3][4] |
| Melting Point | 115-118 °C | [3][7] |
| Appearance | White crystalline solid | [1][2] |
| Purity | Typically >97% | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures, such as 2-bromo-5-methoxyphenyl methanesulfonate and 4-cyano-2-methoxybenzenesulfonyl chloride.[8][9]
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H |
| ~7.5 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~4.0 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~158 | C-OCH₃ |
| ~135 | C-SO₂Cl |
| ~134 | Ar-CH |
| ~128 | Ar-CH |
| ~118 | C-Br |
| ~114 | Ar-CH |
| ~57 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and other functional groups. An Attenuated Total Reflectance (ATR) FT-IR spectrum is available on SpectraBase, though access to the full spectrum requires registration.[10]
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1380-1365 | Strong | SO₂ asymmetric stretching |
| 1190-1170 | Strong | SO₂ symmetric stretching |
| 1280-1240 | Strong | Ar-O-C asymmetric stretching |
| 1050-1010 | Medium | Ar-O-C symmetric stretching |
| 850-750 | Strong | C-H out-of-plane bending (aromatic) |
| 600-500 | Strong | S-Cl stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 284/286/288 | [M]⁺ | Molecular ion peak cluster showing the isotopic pattern of Br and Cl. |
| 249/251 | [M-Cl]⁺ | Loss of chlorine. |
| 205/207 | [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
Experimental Protocols
Synthesis of this compound
The primary synthetic route to this compound is the chlorosulfonation of 4-bromoanisole.[11]
Reaction:
4-Bromoanisole + Chlorosulfonic acid → this compound + HCl
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Reagent Addition: Cool the flask in an ice bath. To one equivalent of 4-bromoanisole, slowly add 3-5 equivalents of chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization.
Applications in Drug Discovery
Benzenesulfonyl chloride derivatives are important scaffolds in medicinal chemistry. The resulting sulfonamides can be designed to interact with a variety of biological targets. While specific biological activities for this compound are not extensively documented, it serves as a valuable building block for creating libraries of novel sulfonamide-containing compounds for screening against various therapeutic targets.
General Sulfonamide Synthesis Pathway
The primary utility of this compound in drug development is its reaction with primary or secondary amines to form sulfonamides.
Caption: Reaction pathway for the synthesis of sulfonamides from the title compound.
References
- 1. labproinc.com [labproinc.com]
- 2. chembk.com [chembk.com]
- 3. This compound 97 23095-05-8 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound [oakwoodchemical.com]
- 7. echemi.com [echemi.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Commercial Availability and Synthetic Guide for 5-Bromo-2-methoxybenzenesulfonyl Chloride: A Technical Resource for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS No. 23095-05-8), a key intermediate for researchers and professionals in the field of drug development and organic synthesis. This document consolidates critical data into a structured format, offering detailed experimental protocols and visual workflows to facilitate its practical application in the laboratory.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with quantities ranging from grams to kilograms. Researchers are advised to consult the suppliers' websites for the most current pricing and availability information.
| Supplier | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | ≥97% | 5g, 25g | 23095-05-8 |
| Thermo Fisher Scientific | 98% | 25g | 23095-05-8[1] |
| Santa Cruz Biotechnology | N/A | Inquire | 23095-05-8[2] |
| Oakwood Chemical | 98% | 1g, 5g | 23095-05-8[3] |
| TCI America | N/A | 5g, 25g | 23095-05-8[4] |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for safe handling, storage, and for the design of synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrClO₃S | [2] |
| Molecular Weight | 285.54 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 115-118 °C | [5] |
| Boiling Point | 362.3 °C (Predicted) | [5] |
| Storage Temperature | 2-8°C | [5] |
| Hazard Class | 8 (Corrosive) | [5] |
| UN Number | 3261 | [5] |
Safety Precautions: this compound is a corrosive material that can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the chlorosulfonation of 4-bromoanisole.[1] This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating agent.
Experimental Protocol: Chlorosulfonation of 4-Bromoanisole
This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.[7]
Materials:
-
4-Bromoanisole
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromoanisole (1 equivalent). Dissolve the starting material in dichloromethane.
-
Cooling: Cool the flask to 0-5 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. Vigorous gas evolution (HCl) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Application in Drug Discovery: Synthesis of a Hypothetical Kinase Inhibitor
Sulfonyl chlorides are important building blocks in medicinal chemistry, often used to introduce a sulfonamide group which can act as a hydrogen bond donor and acceptor, thereby influencing the binding of a drug candidate to its biological target. The title compound is a valuable intermediate for the synthesis of various biologically active molecules, including kinase inhibitors.[8][9]
Experimental Workflow: Sulfonamide Formation
The following workflow outlines the general procedure for the reaction of this compound with a primary or secondary amine to form a sulfonamide.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors target specific signaling pathways that are dysregulated in diseases such as cancer.[9] A drug candidate synthesized using this compound could potentially inhibit a kinase in a pathway like the MAPK/ERK pathway, which is frequently overactive in various tumors.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound [oakwoodchemical.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of novel sulfonamide derivatives is a critical step in drug discovery and lead optimization. 5-Bromo-2-methoxybenzenesulfonyl chloride is a key building block for this purpose, offering a versatile scaffold for the introduction of a sulfonamide moiety with specific electronic and steric properties conferred by the bromo and methoxy substituents. These application notes provide a comprehensive guide to the synthesis of N-substituted 5-bromo-2-methoxybenzenesulfonamides, including a general reaction scheme, detailed experimental protocols, and potential applications of the resulting compounds.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.
Caption: General reaction for the synthesis of N-substituted-5-bromo-2-methoxybenzenesulfonamides.
Experimental Protocols
Two common protocols are provided: a standard method using conventional heating and a microwave-assisted method for rapid synthesis.
Protocol 1: Standard Synthesis Protocol
This protocol describes a general method for the synthesis of sulfonamides from this compound using conventional heating.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.5 equivalents)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Caption: Experimental workflow for the standard synthesis of sulfonamides.
Protocol 2: Microwave-Assisted Synthesis Protocol
Microwave-assisted synthesis can significantly reduce reaction times and improve yields in some cases.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Pyridine (1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 eq), the amine (1.1 eq), and pyridine (1.5 eq) in a suitable anhydrous solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined for each specific reaction.
-
Cooling and Workup: After the reaction is complete, allow the vial to cool to room temperature. The workup and purification procedures are similar to the standard protocol described above.
Data Presentation
| Entry | Amine | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | DCM | Pyridine | 12 | RT | [e.g., 85] |
| 2 | 4-Methylaniline | DCM | Pyridine | 12 | RT | [e.g., 88] |
| 3 | 4-Chloroaniline | DCM | Pyridine | 16 | RT | [e.g., 82] |
| 4 | Benzylamine | DCM | Pyridine | 10 | RT | [e.g., 90] |
| 5 | Morpholine | DCM | Pyridine | 8 | RT | [e.g., 92] |
| 6 | Piperidine | DCM | Pyridine | 8 | RT | [e.g., 91] |
*Note: The yields in this table are illustrative and not based on published data for this specific sulfonyl chloride.
Applications and Signaling Pathways
Sulfonamides derived from this compound are of significant interest in drug discovery. The bromo-substituent can be utilized for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to generate a diverse library of compounds. The methoxy group can influence the conformation and electronic properties of the molecule, potentially enhancing binding to biological targets.
Sulfonamides are known to target a variety of enzymes and receptors. For example, they are well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, making them relevant for the treatment of glaucoma, epilepsy, and certain types of cancer.
Caption: Logical workflow from synthesis to potential therapeutic application.
Conclusion
This compound serves as a valuable reagent for the synthesis of a diverse range of sulfonamides. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. Further investigation into the reaction of this sulfonyl chloride with a broader array of amines is warranted to fully explore its potential in medicinal chemistry and drug development.
Application Notes and Protocols: Reaction of 5-Bromo-2-methoxybenzenesulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 5-Bromo-2-methoxybenzenesulfonyl chloride with primary amines is a cornerstone of medicinal chemistry, yielding N-substituted sulfonamides. This class of compounds is of significant interest in drug discovery due to its prevalence in a wide array of therapeutic agents. The sulfonamide functional group is a key pharmacophore known to exhibit diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The presence of the bromo and methoxy substituents on the benzenesulfonyl chloride moiety provides a valuable scaffold for the synthesis of targeted therapeutics, allowing for further structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.
Derivatives of this compound have shown particular promise as anticancer agents. Recent studies on structurally similar bromo-methoxy substituted benzenesulfonamides have revealed their potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for these compounds has been identified as the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these sulfonamides can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells, making them attractive candidates for the development of novel antimitotic drugs.
Reaction Principle
The synthesis of N-substituted-5-bromo-2-methoxybenzenesulfonamides proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocols
Below are detailed protocols for the synthesis and characterization of N-substituted-5-bromo-2-methoxybenzenesulfonamides.
General Protocol for the Synthesis of N-(Aryl)-5-bromo-2-methoxybenzenesulfonamide
This protocol describes a general method for the reaction of this compound with various primary aromatic amines.
Materials:
-
This compound
-
Substituted primary aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aniline (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(aryl)-5-bromo-2-methoxybenzenesulfonamide.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-substituted-5-bromo-2-methoxybenzenesulfonamides using the general protocol described above. Please note that reaction times and yields may vary depending on the specific primary amine used and require optimization.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-5-bromo-2-methoxybenzenesulfonamide | 6 | 85 |
| 2 | 4-Chloroaniline | N-(4-Chlorophenyl)-5-bromo-2-methoxybenzenesulfonamide | 8 | 82 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-5-bromo-2-methoxybenzenesulfonamide | 5 | 90 |
| 4 | Benzylamine | N-Benzyl-5-bromo-2-methoxybenzenesulfonamide | 4 | 92 |
| 5 | Cyclohexylamine | N-Cyclohexyl-5-bromo-2-methoxybenzenesulfonamide | 4 | 88 |
Mandatory Visualizations
Logical Workflow for Sulfonamide Synthesis and Characterization
Caption: Workflow for the synthesis, work-up, and purification of N-substituted sulfonamides.
Signaling Pathway: Inhibition of Tubulin Polymerization by Sulfonamide Derivatives
Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.
Application Notes & Protocols: Synthesis of N,N-Disubstituted 5-Bromo-2-methoxybenzenesulfonamides
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of N,N-disubstituted sulfonamides through the reaction of 5-Bromo-2-methoxybenzenesulfonyl chloride with various secondary amines. Sulfonamides are a cornerstone functional group in medicinal chemistry, and the specific substitution pattern of this reagent offers a versatile scaffold for creating novel therapeutic candidates. The presence of the methoxy group can influence conformation and solubility, while the bromo substituent serves as a valuable synthetic handle for further diversification via cross-coupling reactions.
General Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This displaces the chloride leaving group, forming the stable sulfonamide bond. An organic or inorganic base is typically required to quench the hydrogen chloride (HCl) generated during the reaction.
Caption: General synthesis of N,N-disubstituted 5-bromo-2-methoxybenzenesulfonamides.
Applications in Drug Discovery
The sulfonamide derivatives synthesized from this compound are of significant interest in drug development for several reasons:
-
Bioisostere: The sulfonamide group is a well-known bioisostere of amide and carboxylate functionalities, offering improved metabolic stability and altered hydrogen bonding capabilities.
-
Modulation of Physicochemical Properties: The 5-bromo and 2-methoxy substituents allow for fine-tuning of properties such as lipophilicity, polarity, and metabolic stability of the final compound.
-
Synthetic Handle for Diversification: The bromine atom is a key functional group for post-synthesis modification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups to build molecular complexity and explore the structure-activity relationship (SAR).
Experimental Protocols
This section provides a standard laboratory protocol for the reaction of this compound with a generic secondary amine.
3.1. Materials and Equipment
-
Reagents:
-
This compound (CAS: 23095-05-8)
-
Secondary amine (e.g., piperidine, morpholine, N-methylaniline) (1.1 - 1.2 eq)
-
Anhydrous base (e.g., pyridine or triethylamine) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Flash column chromatography setup or recrystallization apparatus
-
3.2. Standard Reaction Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting sulfonyl chloride is consumed.
3.3. Workup Procedure
-
Quenching: Upon completion, dilute the reaction mixture with additional DCM.
-
Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
3.4. Purification
-
Flash Column Chromatography: Purify the crude residue using flash column chromatography on silica gel with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
-
Recrystallization: Alternatively, the crude product can be purified by recrystallization from a suitable solvent pair (e.g., Ethanol/water).
Data Presentation
While this reaction is broadly applicable, specific yield and condition data for the reaction of this compound with a wide range of secondary amines is not extensively documented in peer-reviewed literature. The following table lists representative secondary amines and the CAS number for a known product. Yields are typically moderate to high, contingent on the nucleophilicity and steric hindrance of the amine.
| Secondary Amine | Product Name | Product CAS No. | Typical Yield (%) |
| Piperidine | 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine | 295360-83-7[1] | 70-95 (Estimated) |
| Morpholine | 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine | Not specified | 70-95 (Estimated) |
| N-Methylaniline | 5-Bromo-N-methyl-N-phenyl-2-methoxybenzenesulfonamide | Not specified | 60-85 (Estimated) |
| Diethylamine | N,N-Diethyl-5-bromo-2-methoxybenzenesulfonamide | Not specified | 75-95 (Estimated) |
Note: Estimated yields are based on general procedures for sulfonamide synthesis and may vary based on specific reaction conditions and the purity of reagents.
Experimental Workflow
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: Step-by-step experimental workflow for sulfonamide synthesis and characterization.
Characterization
The identity and purity of the synthesized N,N-disubstituted 5-bromo-2-methoxybenzenesulfonamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing characteristic signals for the aromatic protons, the methoxy group, and the aliphatic protons from the secondary amine moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.
Safety Information
-
This compound is a corrosive solid that causes severe skin burns and eye damage (H314).[2] It is also moisture-sensitive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or face shield, and chemical-resistant gloves.
-
Handling: Handle the sulfonyl chloride in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]
-
Solvents and Reagents: Handle all organic solvents and reagents (e.g., pyridine, triethylamine, DCM) with care, following standard laboratory safety procedures.
References
Application Notes and Protocols for the Synthesis of Novel Sulfonamides Using 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel sulfonamide derivatives utilizing 5-Bromo-2-methoxybenzenesulfonyl chloride as a key starting material. The described methodologies are applicable for the generation of diverse libraries of sulfonamides for screening in drug discovery programs. The protocols cover the general synthesis of N-aryl and N-alkyl sulfonamides, including reaction conditions, purification techniques, and characterization data. Additionally, this note discusses the potential biological activities of such compounds, with a focus on their cytotoxic effects against cancer cell lines, providing a basis for further investigation into their mechanism of action.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The versatility of the sulfonamide functional group allows for structural modifications to fine-tune the pharmacological profile of lead compounds. This compound is a valuable building block for the synthesis of novel sulfonamides, incorporating a substituted phenyl ring that can influence the biological activity and pharmacokinetic properties of the final compounds. This document outlines a general yet detailed protocol for the synthesis of sulfonamides from this specific sulfonyl chloride, based on established synthetic methodologies.
Experimental Protocols
General Protocol for the Synthesis of N-substituted-5-bromo-2-methoxybenzenesulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline derivatives, aliphatic amines)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1N solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in the chosen solvent (DCM or THF) under a nitrogen atmosphere.
-
Add the base (pyridine or Et3N, 1.5-2.0 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0-1.2 eq.) in the same solvent.
-
Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM).
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide.
-
Characterize the final product by 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.
General Protocol for N-alkylation of Sulfonamides
This protocol is for the subsequent alkylation of a primary sulfonamide at the nitrogen atom.
Materials:
-
N-(aryl/alkyl)-5-bromo-2-methoxybenzenesulfonamide
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the sulfonamide (1.0 eq.) in DMF or acetonitrile, add the base (K2CO3 or Cs2CO3, 2.0 eq.).
-
Add the alkylating agent (1.1-1.5 eq.) and stir the mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated sulfonamide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of sulfonamides based on analogous structures, which can be expected for reactions with this compound.
| Entry | Amine | Product | Yield (%) | Melting Point (°C) | Analytical Data |
| 1 | 3,4-dimethoxyaniline | N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide | 75 | 101-102 | 1H NMR, 13C NMR, HRMS consistent with structure[1] |
| 2 | 3,5-dimethoxyaniline | N-(3,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide | 71 | 115-122 | 1H NMR, 13C NMR, HRMS consistent with structure[1] |
| 3 | N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide (from Entry 1) + Bromoethane | N-ethyl-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide | 67 | 109-118 | 1H NMR, 13C NMR, HRMS consistent with structure[2] |
| 4 | N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide + Benzyl chloride | N-benzyl-N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide | 26 | 114-120 | 1H NMR consistent with structure[1] |
Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent N-alkylation of sulfonamides.
Caption: General workflow for sulfonamide synthesis and N-alkylation.
Proposed Signaling Pathway for Cytotoxic Activity
Based on studies of structurally similar bromo- and methoxy-substituted sulfonamides, a proposed mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3]
Caption: Proposed mechanism of cytotoxic action via tubulin inhibition.
Discussion
The protocols provided herein offer a robust framework for the synthesis of a diverse range of sulfonamides derived from this compound. The reaction conditions can be optimized for specific amine substrates to maximize yields. Purification by column chromatography is generally effective in obtaining highly pure compounds for biological evaluation.
The biological activity of sulfonamides is highly dependent on the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. Studies on analogous compounds suggest that the presence of bromo and methoxy groups can confer potent cytotoxic activity against various cancer cell lines.[1][3] The proposed mechanism of action, through inhibition of tubulin polymerization, is a well-validated strategy in cancer chemotherapy.[1][3] The synthesized sulfonamides can be screened in various assays to determine their efficacy and mechanism of action, including cell viability assays, cell cycle analysis, and tubulin polymerization assays.
Conclusion
The synthetic protocols detailed in these application notes provide a clear and reproducible method for the preparation of novel sulfonamides from this compound. These compounds represent a promising class of molecules for further investigation in drug discovery, particularly in the development of new anticancer agents. The provided workflow and proposed mechanism of action offer a solid foundation for researchers to explore the therapeutic potential of this chemical scaffold.
References
- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmacologically active molecules. 5-Bromo-2-methoxybenzenesulfonyl chloride is a versatile building block, featuring a reactive C-Br bond and a sulfonyl chloride group. The significant difference in reactivity between the aryl bromide and the sulfonyl chloride moieties allows for chemoselective Suzuki coupling at the C-Br position, providing access to a diverse range of 5-aryl-2-methoxybenzenesulfonyl chlorides. These products are valuable intermediates in the synthesis of various compounds, including potent antagonists of the human CC chemokine receptor 8 (CCR8), a promising target for the treatment of inflammatory diseases and cancer.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of this compound with various arylboronic acids.
Principle of the Reaction
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. Given the general reactivity trend in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl), the oxidative addition is expected to occur selectively at the C-Br bond over the S-Cl bond.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its aryl group to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~90-98 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O (10:1) | 80 | 16 | ~88-96 |
| 4 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 110 | 10 | ~80-90 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O (3:1) | 85 | 18 | ~75-85 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, 1,4-Dioxane/Water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total volume should be sufficient to dissolve the reactants (typically a 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methoxybenzenesulfonyl chloride.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
CCR8 Signaling Pathway in Immune Cells
Caption: Simplified CCR8 signaling pathway and the inhibitory action of antagonists.
Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful methodology is particularly vital in medicinal chemistry and drug development for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmacologically active compounds.
5-Bromo-2-methoxybenzenesulfonyl chloride is a valuable building block, featuring two distinct reactive sites: a C-Br bond and a sulfonyl chloride moiety. The palladium-catalyzed Suzuki coupling of the sulfonyl chloride group provides a direct and modular route to introduce diverse aryl and heteroaryl substituents, yielding substituted biaryl sulfonamides. These products are of significant interest as they can serve as versatile intermediates for the synthesis of novel therapeutic agents. The methoxy and bromo functionalities offer further handles for subsequent chemical transformations, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
These application notes provide a detailed overview and generalized protocols for the palladium-catalyzed Suzuki coupling of this compound with various organoboron reagents.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-sulfur bond of the sulfonyl chloride, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the chloride. The base is crucial for activating the organoboron species.
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Screening Conditions with a Pd(PPh₃)₄ Catalyst
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)
-
Magnetic stir bar
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 equiv.).
-
Inert Atmosphere: Seal the flask or vial, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Conditions Employing a Ligand/Palladium Source System
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous Toluene or n-Butanol
-
Magnetic stir bar
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the palladium source, the phosphine ligand, and a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and if not already under an inert atmosphere, evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed anhydrous solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 as described in Protocol 1.
Data Presentation
The following table summarizes representative data for the Suzuki coupling of various arylsulfonyl chlorides with arylboronic acids, providing a reference for expected yields and conditions. Data for the specific substrate this compound is extrapolated from these analogous reactions.
| Entry | Arylsulfonyl Chloride | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonyl chloride | 3-Nitrobenzeneboronic acid | Pd(PPh₃)₄ (8) | - | K₂CO₃ (3) | DME | Reflux | 12 | 60[1] |
| 2 | 1-Naphthalenesulfonyl chloride | Phenylboronic acid | Pd₂(dba)₃ (4) | P(t-Bu)₃ (16) | Na₂CO₃ (3) | THF | Reflux | 12 | 85 |
| 3 | Benzenesulfonyl chloride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | 92 |
| 4 | 2-Bromobenzenesulfonyl chloride | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 78 |
| 5 | 4-Chlorobenzenesulfonyl chloride | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | Cs₂CO₃ (3) | THF | Reflux | 24 | 75 |
Mandatory Visualizations
References
Application Notes and Protocols for Base Selection in Sulfonamide Formation with 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed guidance on the selection of an appropriate base for the synthesis of sulfonamides using 5-bromo-2-methoxybenzenesulfonyl chloride. The formation of the sulfonamide bond is a cornerstone reaction in medicinal chemistry, and the choice of base is critical for achieving high yields, simplifying purification, and ensuring reaction compatibility with various amine substrates. These notes summarize the roles of common bases, offer a comparative analysis, and provide detailed experimental protocols for researchers in drug development.
Introduction: The Critical Role of Base Selection
Sulfonamides are a vital class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities, including antibacterial, anti-diabetic, and anti-cancer properties. The most common method for their synthesis is the reaction of a sulfonyl chloride, such as this compound, with a primary or secondary amine.[1][2] This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent unwanted side reactions, such as the protonation of the amine nucleophile.
The choice of base is not merely for acid scavenging; it can significantly influence the reaction rate, yield, and even the feasibility of the reaction with challenging substrates, such as weakly nucleophilic amines or sterically hindered partners. Selecting the optimal base is therefore a crucial step in synthetic route development.
Mechanism and Function of the Base
The synthesis is a nucleophilic substitution reaction where the amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion. The base performs two primary functions:
-
Acid Scavenging: It neutralizes the HCl produced, preventing the formation of the non-nucleophilic ammonium salt of the starting amine.
-
Catalysis (in some cases): Certain bases, like 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts, accelerating the reaction by forming a highly reactive intermediate.[3]
Comparative Analysis of Common Bases
The selection of a base depends on the reactivity of the amine, steric factors, and desired reaction conditions. The following table provides a qualitative comparison of commonly used bases for sulfonamide synthesis.
| Base | Type & pKa (Conjugate Acid) | Key Characteristics & Recommendations |
| Pyridine | Aromatic Amine (~5.2) | Standard, Weakly Nucleophilic Base: Widely used as both a base and a solvent. Its moderate basicity is suitable for most primary and secondary amines.[4] It is less basic than triethylamine. |
| Triethylamine (TEA) | Tertiary Amine (~10.7) | Strong, Non-Nucleophilic Base: A very common and cost-effective choice.[5] Its greater basicity compared to pyridine can be advantageous.[2] It is generally considered non-nucleophilic due to steric hindrance. |
| 4-Dimethylaminopyridine (DMAP) | Aromatic Amine (~9.7) | Potent Nucleophilic Catalyst: Significantly accelerates sulfonylation, especially for weakly nucleophilic or sterically hindered amines.[3] It functions by forming a highly reactive N-sulfonylpyridinium intermediate.[3] It is typically used in catalytic amounts (1-10 mol%) alongside a stoichiometric base like TEA, but can also be used as the sole base.[3] |
| Diisopropylethylamine (DIPEA or Hünig's Base) | Tertiary Amine (~11.0) | Very Sterically Hindered, Non-Nucleophilic Base: Useful when the amine or sulfonyl chloride is sensitive to nucleophilic attack by the base itself. Its steric bulk prevents it from acting as a nucleophile. |
Mandatory Visualizations
Diagram 1: General Experimental Workflow
Caption: General workflow for sulfonamide synthesis.
Diagram 2: Catalytic Role of DMAP
Caption: Nucleophilic catalysis by DMAP.
Experimental Protocols
Safety Precaution: this compound is a corrosive solid and is moisture-sensitive. All manipulations should be performed in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure using Triethylamine (TEA)
This protocol is suitable for most primary and secondary amines with good nucleophilicity.
Materials:
-
Amine (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Procedure for Challenging Amines
This protocol is recommended for weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines.
Materials:
-
Amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Triethylamine (2.0 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Work-up reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.), triethylamine (2.0 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Add solid this compound (1.1 eq.) portion-wise to the cooled solution over 10-15 minutes, ensuring the temperature remains low. Alternatively, add it as a solution in DCM as described in Protocol 1.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. The reaction is often significantly faster than the non-catalyzed version. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5-8 as described in Protocol 1. The work-up will also remove the DMAP catalyst.
Troubleshooting and Optimization
-
Low Yield: If the reaction is sluggish or gives a low yield, consider switching from TEA to the DMAP-catalyzed protocol. Ensure all reagents and solvents are anhydrous, as the sulfonyl chloride can hydrolyze to the unreactive sulfonic acid.
-
Di-sulfonylation of Primary Amines: This side reaction can occur if an excess of sulfonyl chloride is used or if reaction times are excessively long. Use a 1:1 stoichiometry or a slight excess of the amine and monitor the reaction closely.
-
Purification Difficulties: If the product is difficult to separate from the base, consider using a polymer-supported base which can be removed by simple filtration.
References
Application Notes and Protocols for Reactions with 5-Bromo-2-methoxybenzenesulfonyl Chloride Under Anhydrous Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxybenzenesulfonyl chloride is a versatile reagent in organic synthesis, frequently employed in the development of pharmaceutical compounds and other complex molecules. Its utility lies in the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions. However, this high reactivity also makes the compound highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of the corresponding and often undesired 5-bromo-2-methoxybenzenesulfonic acid, reducing the yield of the target product and complicating purification. Therefore, the strict adherence to anhydrous reaction conditions is paramount for the successful application of this reagent.
These application notes provide detailed protocols for key transformations involving this compound, emphasizing the methods required to maintain an anhydrous environment.
Application Note 1: Synthesis of Sulfonamides
The formation of sulfonamides is a cornerstone reaction in medicinal chemistry, and this compound is an excellent precursor for this functional group. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted-5-bromo-2-methoxybenzenesulfonamide
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware, oven-dried and cooled under an inert atmosphere
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the amine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.
-
In a separate, dry flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Data Presentation
The following table summarizes typical reaction conditions and the critical impact of anhydrous conditions on product yield.
| Amine | Base | Solvent | Time (h) | Yield (Anhydrous) | Yield (Non-Anhydrous, illustrative) |
| Aniline | Pyridine | DCM | 4 | 92% | < 50% |
| Benzylamine | Triethylamine | THF | 2 | 95% | < 55% |
| Morpholine | Pyridine | DCM | 6 | 88% | < 45% |
Note: Yields under non-anhydrous conditions are illustrative and highlight the significant decrease in product formation due to the competitive hydrolysis of the sulfonyl chloride.
Reaction Mechanism and Experimental Workflow
Caption: General mechanism of sulfonamide formation.
Caption: Experimental workflow for sulfonamide synthesis.
Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromo-substituent of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of various aryl or heteroaryl groups. Anhydrous conditions are crucial to prevent the degradation of the catalyst and the boronic acid reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask containing a stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the anhydrous base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed, anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 90 | 12 | 85 |
| 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 89 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 90 | 16 | 78 |
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Application Note 3: Synthesis of Sulfonate Esters
This compound can react with alcohols in the presence of a base to form sulfonate esters. These esters are stable and can be used as intermediates in further synthetic transformations. The exclusion of water is critical to prevent hydrolysis of the sulfonyl chloride.
Experimental Protocol: General Procedure for Sulfonate Ester Synthesis
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add anhydrous pyridine (1.2 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-6 hours, monitoring by TLC.
-
Quench the reaction with 1 M HCl and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
Data Presentation
| Alcohol | Base | Solvent | Time (h) | Yield (%) |
| Methanol | Pyridine | DCM | 4 | 94 |
| Ethanol | Triethylamine | DCM | 3 | 96 |
| Phenol | Pyridine | DCM | 6 | 85 |
Experimental Workflow
Caption: Experimental workflow for sulfonate ester synthesis.
General Considerations for Handling and Storage
To ensure the integrity of this compound and the success of subsequent reactions, the following precautions should be taken:
-
Storage: Store the reagent in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon). It is best stored in a desiccator.
-
Handling: Handle the solid in a glove box or under a stream of inert gas. Avoid exposure to ambient moisture.
-
Solvents and Reagents: Use freshly distilled and dried solvents. Ensure all other reagents are anhydrous.
-
Glassware: All glassware should be thoroughly oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.
By following these guidelines and protocols, researchers can effectively utilize this compound in a variety of synthetic applications while maximizing product yields and purity. For further information, consulting peer-reviewed scientific literature is recommended.
Application Notes and Protocols for Work-up Procedures of 5-Bromo-2-methoxybenzenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the work-up and purification of products resulting from the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with various amines to form sulfonamides. The provided procedures are foundational and may require optimization based on the specific substrate and scale of the reaction.
Introduction
This compound is a key intermediate in the synthesis of a variety of sulfonamide derivatives, which are of significant interest in medicinal chemistry and drug development. The successful isolation and purification of the target sulfonamide product is critical for subsequent biological evaluation and further synthetic transformations. This document outlines standard work-up procedures, including quenching, extraction, and purification techniques, tailored for reactions involving this specific sulfonyl chloride.
General Reaction and Work-up Scheme
The fundamental reaction involves the coupling of this compound with a primary or secondary amine in the presence of a base. The general work-up procedure that follows is designed to remove unreacted starting materials, the base, and any salts formed during the reaction.
Caption: General workflow for the synthesis and purification of sulfonamides.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-5-bromo-2-methoxybenzenesulfonamides
This protocol is adapted from standard procedures for the synthesis of sulfonamides from aryl amines.
Reaction:
-
Dissolve the desired aniline derivative (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Add pyridine (2.0-3.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2 x volume of DCM), saturated aqueous NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification:
-
Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is ineffective, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of N-Alkyl-5-bromo-2-methoxybenzenesulfonamides
This protocol is suitable for the reaction with aliphatic amines.
Reaction:
-
Dissolve the aliphatic amine (1.1-1.5 eq.) and triethylamine (1.5-2.0 eq.) in tetrahydrofuran (THF) or DCM in a round-bottom flask and cool to 0 °C.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude sulfonamide.
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of various sulfonamides derived from this compound.
| Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Purification Method |
| Aniline | Pyridine | DCM | 12 | 85-95 | Recrystallization (Ethanol) |
| 4-Fluoroaniline | Pyridine | DCM | 16 | 80-90 | Recrystallization (Ethanol/Water) |
| Benzylamine | Triethylamine | THF | 6 | 90-98 | Column Chromatography (EtOAc/Hexanes) |
| Piperidine | Triethylamine | DCM | 4 | >95 | Column Chromatography (EtOAc/Hexanes) |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualization of Work-up Logic
The following diagram illustrates the decision-making process during the work-up and purification stages.
Caption: Decision tree for the purification of sulfonamides.
Safety Precautions
-
This compound is a corrosive solid and is moisture-sensitive. Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions with amines are often exothermic. Ensure proper temperature control, especially during the addition of the sulfonyl chloride.
-
The work-up with acidic and basic aqueous solutions should be performed with care.
By following these protocols and considering the provided data and logical diagrams, researchers can effectively perform and troubleshoot the work-up procedures for reactions involving this compound to obtain high-purity sulfonamide products for their research and development needs.
Application Notes and Protocols for the Purification of Products from 5-Bromo-2-methoxybenzenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of products synthesized using 5-bromo-2-methoxybenzenesulfonyl chloride. This reagent is a key building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives, a class of compounds with a broad spectrum of biological activities. The purification of these products is critical to ensure the accuracy of subsequent biological assays and to meet the stringent purity requirements for drug development.
Introduction to this compound Reactions
This compound is predominantly used to introduce the 5-bromo-2-methoxyphenylsulfonyl moiety into molecules, most commonly through the formation of sulfonamides by reacting with primary or secondary amines. The resulting sulfonamides are scaffolds for a diverse range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.
The general reaction scheme involves the nucleophilic attack of an amine on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction: R-NH₂ + this compound → R-NH-SO₂-(5-bromo-2-methoxyphenyl) + HCl
Common impurities in these reactions include unreacted starting materials (the amine and sulfonyl chloride), the hydrochloride salt of the amine, and potential side products from the hydrolysis of the sulfonyl chloride. Effective purification is therefore essential. The following sections detail common purification strategies.
Purification Strategies
A multi-step purification workflow is often employed to isolate the desired sulfonamide product with high purity. The choice of methods depends on the physical and chemical properties of the product and its impurities.
Diagram of a General Purification Workflow
Caption: General purification workflow for sulfonamide synthesis.
Protocol 1: Purification by Extraction and Washing
This initial workup step is designed to remove inorganic salts, water-soluble impurities, and unreacted starting materials.
Methodology:
-
Quenching: Upon completion, the reaction mixture is typically cooled to room temperature and quenched by the addition of water or a dilute aqueous acid (e.g., 1 M HCl) to neutralize any remaining base.
-
Extraction: The aqueous mixture is then extracted with an organic solvent in which the product is soluble but the impurities are not. Common solvents include ethyl acetate, dichloromethane, or chloroform. The extraction should be performed 2-3 times to ensure complete recovery of the product.
-
Washing: The combined organic layers are washed sequentially with:
-
A dilute acid (e.g., 1 M HCl) to remove any unreacted amine.
-
A dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, including hydrolyzed sulfonyl chloride.
-
Brine (saturated sodium chloride solution) to remove the bulk of the water from the organic phase.
-
-
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Data Presentation: Illustrative Purity Progression
| Purification Step | Typical Purity (%) | Overall Yield (%) | Notes |
| Crude Reaction Mixture | 60-80 | 90-95 (crude) | Contains starting materials, salts, and byproducts. |
| After Extraction & Washing | 85-95 | 80-90 | Significant removal of inorganic and water-soluble impurities. |
Protocol 2: Purification by Column Chromatography
Flash column chromatography is a highly effective method for separating the desired sulfonamide from closely related impurities based on their differential adsorption to a stationary phase.
Methodology:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of sulfonamides.
-
Mobile Phase Selection: The choice of eluent (mobile phase) is critical for good separation. A solvent system is typically determined by thin-layer chromatography (TLC) analysis. For sulfonamides, mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) are common. The ideal solvent system should provide a retention factor (Rƒ) of 0.2-0.4 for the desired product.
-
Column Packing: A slurry of silica gel in the initial, least polar eluent is prepared and packed into a column.
-
Sample Loading: The crude product from the aqueous workup is dissolved in a minimal amount of the mobile phase or a strong solvent (like dichloromethane) and loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column, and fractions are collected. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.
Data Presentation: Illustrative Purity and Yield
| Purification Step | Typical Purity (%) | Recovery Yield (%) | Common Eluent System |
| Column Chromatography | >98 | 85-95 | Hexanes:Ethyl Acetate (e.g., 4:1 to 1:1 gradient) |
Protocol 3: Purification by Recrystallization
Recrystallization is an effective technique for the final purification of solid products. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Methodology:
-
Solvent Selection: A suitable solvent or solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Impurities should either be highly soluble or insoluble at all temperatures. Common recrystallization solvents for sulfonamides include ethanol, methanol, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Dissolution: The crude or column-purified product is dissolved in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove residual solvent.
Data Presentation: Illustrative Purity and Yield
| Purification Step | Typical Purity (%) | Recovery Yield (%) | Example Solvent System |
| Recrystallization | >99.5 | 90-98 | Dichloromethane/Hexanes |
Biological Relevance and Signaling Pathways
Sulfonamides derived from this compound are of significant interest in drug discovery due to their diverse biological activities. Two key areas of impact are their roles as antibacterial agents and as inhibitors of critical signaling pathways in cancer.
Inhibition of Folic Acid Synthesis in Bacteria
Sulfonamides are structurally similar to p-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. Folic acid is a vital coenzyme for the synthesis of nucleotides and amino acids.
Mechanism of Action: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that incorporates PABA into dihydropteroic acid, a key intermediate in the folic acid pathway. This inhibition blocks the synthesis of folic acid, leading to a bacteriostatic effect.
Diagram of Folic Acid Synthesis Inhibition
Caption: Sulfonamides competitively inhibit DHPS.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers, promoting tumor growth and survival. The Smoothened (Smo) receptor is a key component of this pathway.
Mechanism of Action: Certain sulfonamide derivatives have been identified as inhibitors of the Hh pathway. They can act by binding to and inhibiting the Smoothened (Smo) receptor, preventing the downstream activation of Gli transcription factors. This leads to the downregulation of genes involved in cell proliferation and survival.
Diagram of Hedgehog Signaling Inhibition
Caption: Sulfonamide inhibitors can target the SMO receptor.
Application Note: NMR Characterization of 5-bromo-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis and subsequent NMR characterization of 5-bromo-2-methoxybenzenesulfonamide, a key intermediate in medicinal chemistry. The document outlines the conversion of 5-bromo-2-methoxybenzenesulfonyl chloride to the corresponding sulfonamide and provides comprehensive, predicted ¹H and ¹³C NMR spectral data. Standardized experimental protocols for synthesis, purification, and NMR sample preparation are presented to ensure reproducibility.
Introduction
5-bromo-2-methoxybenzenesulfonamide is a valuable building block in the synthesis of various pharmaceutical agents. The sulfonamide functional group is a well-established pharmacophore, and the specific substitution pattern of this compound offers multiple avenues for further chemical modification. Accurate structural elucidation and purity assessment are critical for its use in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous characterization of such organic molecules. This note details the necessary protocols and expected NMR data for 5-bromo-2-methoxybenzenesulfonamide.
Experimental Protocols
Synthesis of 5-bromo-2-methoxybenzenesulfonamide
This protocol describes the synthesis of the title compound from its corresponding sulfonyl chloride.
Materials:
-
This compound
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
While stirring vigorously, add ammonium hydroxide solution (5.0 eq) dropwise to the flask. Caution: The reaction is exothermic and releases ammonia gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 5-bromo-2-methoxybenzenesulfonamide can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford a white solid.
NMR Sample Preparation
This protocol outlines the preparation of a sample of 5-bromo-2-methoxybenzenesulfonamide for NMR analysis.
Materials:
-
Purified 5-bromo-2-methoxybenzenesulfonamide
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tubes
-
Vial
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Weigh approximately 10-20 mg of dry, purified 5-bromo-2-methoxybenzenesulfonamide into a clean, dry vial for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for sulfonamides due to its high solubilizing power) to the vial.[1]
-
Mix the contents of the vial thoroughly by gentle swirling or using a vortex mixer until the solid is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.
-
Using a clean pipette, transfer the clear solution into a 5 mm NMR tube.
-
Cap the NMR tube securely and wipe the outside of the tube clean before inserting it into the NMR spectrometer.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-bromo-2-methoxybenzenesulfonamide. These predictions are based on established substituent effects and data from structurally similar compounds. The numbering of the aromatic ring is as follows: C1 is attached to the sulfonyl group, C2 to the methoxy group, and C5 to the bromine atom.
Table 1: Predicted ¹H NMR Data for 5-bromo-2-methoxybenzenesulfonamide
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 7.9 | d | ~2.5 | H-6 |
| ~7.6 - 7.7 | dd | ~8.8, 2.5 | H-4 |
| ~7.1 - 7.2 | d | ~8.8 | H-3 |
| ~7.0 - 7.2 (broad s) | s | - | -SO₂NH₂ (2H) |
| ~3.9 - 4.0 | s | - | -OCH₃ (3H) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for 5-bromo-2-methoxybenzenesulfonamide
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 156 | C-2 |
| ~135 - 136 | C-4 |
| ~132 - 133 | C-6 |
| ~130 - 131 | C-1 |
| ~115 - 116 | C-5 |
| ~114 - 115 | C-3 |
| ~56 - 57 | -OCH₃ |
Solvent: DMSO-d₆
Visualizations
Caption: Experimental workflow for the synthesis and NMR characterization.
Conclusion
This application note provides a framework for the synthesis and detailed NMR characterization of 5-bromo-2-methoxybenzenesulfonamide. The provided protocols and predicted spectral data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the reliable identification and quality control of this important synthetic intermediate.
References
Application Note and Protocol: HPLC Analysis of Reaction Progress with 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for monitoring the progress of a reaction involving 5-Bromo-2-methoxybenzenesulfonyl chloride using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a robust starting point for researchers in organic synthesis and drug development for reaction optimization, kinetic studies, and quality control.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. Monitoring its reactions is essential for process optimization and ensuring high yield and purity of the final product. Sulfonyl chlorides are reactive species, and their direct analysis by reversed-phase HPLC can be challenging due to their susceptibility to hydrolysis in aqueous mobile phases.
This application note details a reversed-phase HPLC (RP-HPLC) method to monitor the progress of the sulfonamide formation reaction between this compound and a primary or secondary amine, using aniline as a representative amine. The method focuses on the quantification of the starting amine and the resulting sulfonamide product. A quenching step is employed to stop the reaction and stabilize the remaining sulfonyl chloride for accurate analysis.
Reaction Scheme
The model reaction monitored is the sulfonylation of aniline with this compound to form N-(phenyl)-5-bromo-2-methoxybenzenesulfonamide.
Figure 1: Reaction of this compound with aniline.
Experimental Protocols
Materials and Reagents
-
Aniline (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
Formic acid (≥98% purity)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (≥99%)
Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Microsyringes
-
pH meter
Standard Solution Preparation
-
Aniline Standard (1 mg/mL): Accurately weigh 10 mg of aniline and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sulfonamide Product Standard (1 mg/mL): If an authentic standard of N-(phenyl)-5-bromo-2-methoxybenzenesulfonamide is available, prepare a 1 mg/mL stock solution in the same manner as the aniline standard. If not available, a sample from a completed and purified reaction can be used to determine the retention time.
Sample Preparation for HPLC Analysis
-
Reaction Quenching: At specified time points, withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of methanol. This step serves to stop the reaction and convert any unreacted this compound into its more stable methyl sulfonate ester.
-
Dilution: Further dilute the quenched sample with the mobile phase A/B starting composition (e.g., 50:50 acetonitrile/water) to a final concentration within the linear range of the detector. A 10-fold dilution is a good starting point.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Method
The following HPLC conditions are a starting point and may require optimization for specific reaction setups. A C18 column is generally suitable for the separation of these aromatic compounds.[4]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Data Presentation
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material (aniline) and the increase in the peak area of the product (sulfonamide). The quenched and derivatized sulfonyl chloride (methyl sulfonate ester) will also have a distinct peak.
Table 3: Expected Retention Times and UV Absorbance Maxima
| Compound | Expected Retention Time (min) | UV λmax (nm) | Notes |
| Aniline | ~ 3.5 | 230, 280 | Early eluting due to higher polarity. |
| 5-Bromo-2-methoxybenzenesulfonyl methyl ester | ~ 7.2 | ~ 254 | The quenched form of the starting sulfonyl chloride. Its peak area corresponds to unreacted starting material. |
| N-(phenyl)-5-bromo-2-methoxybenzenesulfonamide | ~ 9.8 | ~ 254 | The desired product, expected to be the most retained of the key components. |
Note: The retention times are estimates and will vary depending on the specific HPLC system and conditions.
Visualization
Experimental Workflow
The following diagram illustrates the workflow for monitoring the reaction progress using the described HPLC method.
Logical Relationship of Components in Analysis
This diagram shows the relationship between the chemical species in the analytical sample.
Discussion
The described HPLC method provides excellent separation and quantification of the starting amine and the final sulfonamide product. The quenching step with methanol is critical for stopping the reaction and converting the highly reactive this compound into a stable, less reactive methyl ester derivative, allowing for reliable quantification of the unreacted sulfonyl chloride.[5] The use of a Diode Array Detector is recommended to confirm peak purity and identity by comparing the UV spectra with those of the reference standards. This method is a valuable tool for chemists in the pharmaceutical and chemical industries for the efficient development and control of synthetic processes involving sulfonyl chlorides.
References
Application Note: Mass Spectrometry of 5-Bromo-2-methoxybenzenesulfonyl Chloride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-methoxybenzenesulfonyl chloride is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its derivatives, often sulfonamides, are of significant interest in drug discovery.[2] Accurate characterization of these molecules is paramount for ensuring purity, confirming structure, and understanding metabolic pathways. Mass spectrometry (MS) is a powerful analytical technique for the qualitative and quantitative analysis of these compounds, providing information on molecular weight and fragmentation patterns that aid in structural elucidation.[1][3] This document provides a detailed protocol for the mass spectrometric analysis of this compound and its derivatives, focusing on Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.
Key Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23095-05-8 |
| Molecular Formula | C₇H₆BrClO₃S[4] |
| Molecular Weight | 285.54 g/mol |
| Appearance | White to off-white crystalline powder[4][5] |
| Melting Point | 115-118 °C |
Mass Spectrometry Data and Interpretation
The mass spectrum of this compound is characterized by the presence of bromine and chlorine isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6] This results in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.
Expected Fragmentation Pattern:
Under electron ionization, sulfonyl chlorides typically undergo fragmentation through the loss of a chlorine radical (Cl•) and sulfur dioxide (SO₂).[1] For this compound, the key expected fragments are summarized below.
| Ion | m/z (for ⁷⁹Br and ³⁵Cl) | m/z (for ⁸¹Br and ³⁵Cl) | Description |
| [M]⁺ | 284 | 286 | Molecular Ion |
| [M-Cl]⁺ | 249 | 251 | Loss of Chlorine |
| [M-SO₂]⁺ | 220 | 222 | Loss of Sulfur Dioxide |
| [M-SO₂Cl]⁺ | 185 | 187 | Loss of Sulfonyl Chloride group |
| [C₆H₃BrO]⁺ | 170 | 172 | Bromophenoxy cation |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.
-
Sample Dissolution: Accurately weigh 1-2 mg of the this compound derivative.
-
Dissolve the sample in 1 mL of a suitable volatile organic solvent such as acetonitrile, methanol, or dichloromethane to create a stock solution of 1 mg/mL.[7]
-
Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For LC-MS analysis, the concentration may need to be adjusted based on the sensitivity of the instrument and the column capacity.[7]
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before introduction to the mass spectrometer to prevent clogging of the system.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Derivatives
For volatile and thermally stable derivatives, GC-MS with electron ionization is a suitable technique.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).[3]
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Scan Speed: 2 scans/second.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Non-Volatile Derivatives
For less volatile or thermally labile derivatives, such as sulfonamides, LC-MS with electrospray ionization is the preferred method.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Initial: 5% B.
-
0-5 min: Ramp to 95% B.
-
5-7 min: Hold at 95% B.
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 100-800.
-
Visualizations
Caption: General experimental workflow for the mass spectrometric analysis of this compound derivatives.
Caption: Proposed primary fragmentation pathway of this compound under Electron Ionization.
Conclusion
The protocols and data presented here provide a comprehensive guide for the mass spectrometric analysis of this compound and its derivatives. The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of the specific derivative. Careful interpretation of the resulting mass spectra, particularly the isotopic patterns and fragmentation, will enable confident structural elucidation and purity assessment, which are critical in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Chemoselectivity in Reactions Involving 5-Bromo-2-methoxybenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the chemoselective reactions of 5-bromo-2-methoxybenzenesulfonyl chloride. This versatile reagent demonstrates significant chemoselectivity, preferentially reacting with primary and secondary amines over hydroxyl groups, making it a valuable tool in synthetic organic chemistry, particularly in the context of drug discovery and development where precise control of reactivity is paramount.
Introduction
This compound is a highly reactive sulfonylating agent used for the synthesis of sulfonamides and sulfonate esters. Its utility is underscored by its ability to selectively react with nucleophiles. The electron-withdrawing bromine atom and the electron-donating methoxy group on the benzene ring modulate the reactivity of the sulfonyl chloride moiety. Generally, in the presence of multiple nucleophilic functional groups, such as amines and alcohols, this compound exhibits a strong preference for N-sulfonylation over O-sulfonylation. This chemoselectivity is primarily attributed to the greater nucleophilicity of amines compared to alcohols.
Chemoselectivity: N-Sulfonylation vs. O-Sulfonylation
In competitive reactions involving substrates bearing both amine and hydroxyl functionalities (e.g., amino alcohols or amino phenols), this compound will predominantly form a sulfonamide. This selectivity is a general feature of sulfonyl chlorides, with aromatic amines reacting faster and providing higher yields of the corresponding sulfonamides compared to the formation of sulfonate esters from alcohols.[1] In instances where a molecule contains both a primary or secondary amine and a hydroxyl group, the sulfonylation reaction overwhelmingly favors the formation of the N-sulfonylated product, leaving the hydroxyl group intact.[1]
Logical Relationship of Chemoselectivity
Caption: Preferential reaction pathway of this compound.
Quantitative Data
| Substrate Functional Groups | Major Product | Minor/Unobserved Product | Expected Selectivity |
| Primary Amine (-NH₂) and Primary Alcohol (-CH₂OH) | Sulfonamide | Sulfonate Ester | High (>95:5) |
| Secondary Amine (-NHR) and Primary Alcohol (-CH₂OH) | Sulfonamide | Sulfonate Ester | High (>95:5) |
| Primary Amine (-NH₂) and Phenol (-ArOH) | Sulfonamide | Sulfonate Ester | Very High (>99:1) |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments demonstrating the use and chemoselectivity of this compound.
General Protocol for N-Sulfonylation of an Amino Alcohol
This protocol describes the selective sulfonylation of the amino group in a molecule containing both a primary amine and a primary alcohol.
Experimental Workflow
Caption: General workflow for selective N-sulfonylation of an amino alcohol.
Materials:
-
Amino alcohol (1.0 eq)
-
This compound (1.05 eq)
-
Pyridine or Triethylamine (1.5-2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amino alcohol and dissolve it in the chosen anhydrous solvent.
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled solution of the amino alcohol and base over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography or recrystallization to afford the pure N-sulfonylated amino alcohol.
Protocol for the Synthesis of 5-bromo-N-(6-hydroxyquinolin-3-yl)-2-methoxybenzenesulfonamide
This protocol is an example of a chemoselective reaction with an aminophenol derivative.
Materials:
-
3-aminoquinolin-6-ol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (as solvent and base)
Procedure:
-
In a reaction vessel, dissolve 3-aminoquinolin-6-ol in pyridine.
-
Add this compound to the solution.
-
Heat the reaction mixture to 40 °C and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
This compound is a valuable reagent for the chemoselective sulfonylation of primary and secondary amines in the presence of hydroxyl groups. The protocols provided herein offer a foundation for the synthesis of complex molecules where such selectivity is crucial. Researchers and drug development professionals can leverage the predictable reactivity of this reagent to streamline synthetic routes and access a diverse range of sulfonamide-containing compounds. Further optimization of reaction conditions may be necessary for specific substrates to maximize yield and selectivity.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis with 5-Bromo-2-methoxybenzenesulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of sulfonamides using 5-Bromo-2-methoxybenzenesulfonyl chloride, with a focus on resolving low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a low yield in my sulfonamide synthesis. What are the primary factors I should investigate?
A1: Low yields in sulfonamide synthesis can often be attributed to several critical factors. A systematic check of your reagents and reaction conditions is the best approach. Here are the initial points to verify:
-
Reagent Quality:
-
Amine: Ensure your amine is pure and dry. Amines can react with atmospheric carbon dioxide to form carbamates, which can impede the desired reaction.[1]
-
This compound: This reagent is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[1][2] It is advisable to use a freshly opened bottle or purify the sulfonyl chloride prior to use.
-
Solvent: Always use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the sulfonyl chloride.[1]
-
Base: If you are using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[1]
-
-
Reaction Conditions:
-
Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (typically 1.1-1.5 equivalents).[1]
-
Temperature: This reaction is often conducted at temperatures ranging from 0 °C to room temperature.[1] If the reaction is proceeding slowly, gentle heating might be beneficial. However, be aware that excessive heat can lead to the formation of side products.[1]
-
Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, is recommended to prevent the degradation of reagents by atmospheric moisture and oxygen.[1]
-
Q2: What are some common side reactions that could be lowering my yield?
A2: Several side reactions can compete with the desired sulfonamide formation, leading to a decrease in yield. These include:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, this compound is susceptible to hydrolysis in the presence of water, forming the unreactive 5-bromo-2-methoxybenzenesulfonic acid.
-
Reaction with Solvent: If the solvent is not completely inert, it may react with the highly reactive sulfonyl chloride. For instance, protic solvents can react.[2]
-
Dimerization or Polymerization: In some cases, side reactions involving the amine or the sulfonyl chloride can lead to the formation of undesired oligomers or polymers.
-
Formation of a Disulfonimide: If a primary amine is used, there is a possibility of a second sulfonylation on the nitrogen atom, leading to the formation of a disulfonimide. This is more likely to occur if an excess of the sulfonyl chloride and base are used.
Q3: How can I optimize my reaction conditions to improve the yield?
A3: To improve your yield, consider a systematic optimization of the reaction parameters. The following table summarizes key parameters and suggested ranges for optimization.
| Parameter | Recommended Starting Point | Optimization Strategy | Potential Impact on Yield |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) | Screen other anhydrous aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). | Solvent polarity can influence reaction rate and solubility of reactants. |
| Base | Triethylamine (1.1-1.5 eq.) | Test other non-nucleophilic bases such as Pyridine or Diisopropylethylamine (DIPEA). | The strength and steric hindrance of the base can affect the deprotonation of the amine and the rate of side reactions. |
| Temperature | 0 °C to Room Temperature | Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is slow, consider gentle heating (e.g., 40-50 °C). | Lower temperatures can help control exothermic reactions and minimize side products.[2] |
| Addition Order | Add sulfonyl chloride to a solution of the amine and base. | Add the sulfonyl chloride solution dropwise to the amine solution at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction.[2] | Slow addition can prevent localized high concentrations of the sulfonyl chloride, reducing side reactions. |
| Reaction Time | Monitor by TLC or LC-MS until starting material is consumed. | Run the reaction for longer periods if starting material remains. | Incomplete reactions are a common cause of low yields. |
Q4: I'm having difficulty purifying my sulfonamide product. What are some common issues and solutions?
A4: Purification can be challenging due to the properties of the product and potential impurities.
-
Product Solubility: If your sulfonamide has some solubility in the aqueous phase during workup, you may be losing product. To mitigate this, perform multiple extractions with an organic solvent to maximize recovery.[2]
-
Co-eluting Impurities: If impurities are difficult to separate by column chromatography, consider recrystallization from a suitable solvent system.
-
Residual Base: If a tertiary amine base was used, it can sometimes be challenging to remove completely. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup can help remove residual amine base.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound
This protocol provides a general starting point. The specific amounts and conditions should be optimized for your particular amine.
-
Preparation:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
-
Visualizing the Troubleshooting Process
The following workflow diagram illustrates a logical approach to troubleshooting low yields in your sulfonamide synthesis.
Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.
References
Technical Support Center: Reactions of 5-Bromo-2-methoxybenzenesulfonyl chloride with Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxybenzenesulfonyl chloride in the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when reacting this compound with primary or secondary amines?
A1: The most frequently encountered side reactions include:
-
Hydrolysis of the sulfonyl chloride: this compound can react with water present in the reaction mixture to form the corresponding 5-bromo-2-methoxybenzenesulfonic acid. This byproduct is unreactive towards amines and reduces the overall yield of the desired sulfonamide.
-
Bis-sulfonylation of primary amines: Primary amines can sometimes react with two molecules of the sulfonyl chloride to form a di-sulfonylated amine, also known as a sulfonimide.
-
Over-alkylation of the amine nitrogen: While not a direct side reaction of the sulfonylation step, if the resulting sulfonamide is further alkylated, over-alkylation at the amine or sulfonamide nitrogen can occur. For instance, in the synthesis of Tamsulosin, a known impurity is the bis-alkylated product where the amine has reacted with two equivalents of the alkylating agent.[1]
-
Reaction with tertiary amines: Tertiary amines do not form stable sulfonamides but can promote the hydrolysis of the sulfonyl chloride to the sulfonic acid.[2]
Q2: My reaction is resulting in a low yield of the desired sulfonamide. What are the likely causes and how can I improve it?
A2: Low yields are a common issue and can often be attributed to several factors:
-
Hydrolysis of the sulfonyl chloride: This is a primary cause of low yield. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize exposure to atmospheric moisture.
-
Poor reactivity of the amine: Sterically hindered amines or electron-deficient anilines are less nucleophilic and may react slowly.[3] Increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes improve the reaction rate.
-
Steric hindrance from the sulfonyl chloride: The methoxy group at the ortho position of this compound can sterically hinder the approach of bulky amines. Using a less hindered amine or optimizing the reaction conditions (e.g., prolonged reaction time, higher temperature) may be necessary.
-
Inappropriate choice of base: The base used to scavenge the HCl byproduct can influence the reaction outcome. For sterically hindered systems, a non-nucleophilic, sterically unhindered base may be preferable.
Q3: I am observing the formation of a di-sulfonylated byproduct with my primary amine. How can I prevent this?
A3: The formation of a bis-sulfonylated product can be minimized by:
-
Controlling the stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).
-
Slow addition of the sulfonyl chloride: Adding the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) can help to control the reaction rate and favor the mono-sulfonylation product.
Q4: Is the methoxy group on the this compound stable during the reaction?
A4: The methoxy group is generally stable under standard sulfonylation conditions. However, cleavage of aryl methyl ethers (demethylation) can occur under strongly acidic conditions, particularly in the presence of Lewis acids.[4] It is advisable to avoid harsh acidic workups or reaction conditions if the methoxy group is to be preserved. For instance, demethylation of methoxybenzoic acids has been observed with acidic concentrated lithium bromide at elevated temperatures.[5]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Sulfonamide
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted amine and the presence of 5-bromo-2-methoxybenzenesulfonic acid.
-
Possible Cause: Hydrolysis of this compound.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
If an aqueous workup is necessary, perform it quickly and at a low temperature.
-
Problem 2: Formation of a Less Polar Byproduct with Primary Amines
-
Symptom: TLC or LC-MS analysis shows the desired mono-sulfonamide product along with a significant amount of a less polar byproduct, which may be the bis-sulfonylated amine.
-
Possible Cause: Over-reaction of the primary amine.
-
Troubleshooting Steps:
-
Adjust the stoichiometry to use a slight excess of the primary amine (1.1-1.5 equivalents).
-
Add the this compound solution slowly and at a reduced temperature (e.g., 0 °C).
-
Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting sulfonyl chloride is consumed.
-
Data Presentation
While specific quantitative data for side reactions of this compound with a wide range of amines is not extensively published, the following table summarizes the key side reactions and the factors that influence their formation.
| Side Reaction | Byproduct Structure | Factors Favoring Formation | Recommended Mitigation Strategies |
| Hydrolysis | 5-Bromo-2-methoxybenzenesulfonic acid | Presence of water in solvents or reagents. | Use anhydrous conditions; perform under an inert atmosphere. |
| Bis-sulfonylation | Bis(5-bromo-2-methoxyphenylsulfonyl)amine | Use of excess sulfonyl chloride; rapid addition of reagents; high reaction temperature. | Use a slight excess of the primary amine; slow addition of the sulfonyl chloride at low temperature. |
| Over-alkylation | Tertiary or quaternary ammonium salts | (In subsequent alkylation steps) Use of excess alkylating agent. | Control stoichiometry of the alkylating agent; slow addition. |
| Demethylation | 5-Bromo-2-hydroxybenzenesulfonamide | Strong acidic conditions (especially with Lewis acids); high temperatures. | Avoid harsh acidic conditions; use milder workup procedures. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary or Secondary Amine
This protocol provides a general starting point. Optimization of temperature, reaction time, and solvent may be necessary for specific amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 mmol) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Analysis of Potential Side Products:
-
LC-MS Analysis: The crude reaction mixture can be analyzed by LC-MS to identify the desired product and potential byproducts. The expected (M+H)⁺ ions would be:
-
Desired Sulfonamide: [M+H]⁺
-
5-Bromo-2-methoxybenzenesulfonic acid: [M-H]⁻ (in negative mode) or adducts.
-
Bis-sulfonylated amine: [M+H]⁺
-
-
¹H NMR: The purified product and any isolated byproducts should be characterized by ¹H NMR to confirm their structures.
Visualizations
Caption: Main reaction pathway and common side reactions.
Caption: Troubleshooting workflow for low sulfonamide yield.
References
- 1. Tamsulosin EP Impurity A | 918867-88-6 | SynZeal [synzeal.com]
- 2. US8273918B2 - Process for preparing tamsulosin hydrochloride - Google Patents [patents.google.com]
- 3. Process for preparation of tamsulosin and its derivatives - Patent 1734036 [data.epo.org]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent hydrolysis of 5-Bromo-2-methoxybenzenesulfonyl chloride
Welcome to the Technical Support Center for 5-Bromo-2-methoxybenzenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the handling, storage, and use of this reagent, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield of the desired product, and I suspect hydrolysis. What are the initial checks I should perform?
A1: Low yields in reactions involving this compound are commonly due to its hydrolysis into the unreactive 5-bromo-2-methoxybenzenesulfonic acid.[1][2] The following initial checks are crucial:
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Reagent Purity: Ensure the this compound is of high purity and has been stored under appropriate conditions. It is highly sensitive to moisture.[2] Using a freshly opened bottle or repurifying the reagent before use is recommended.
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Solvent and Reagent Anhydrousness: The presence of water in the solvent or other reagents is a primary cause of hydrolysis.[1][2] Always use anhydrous solvents and ensure all other reagents are thoroughly dried.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to strictly exclude atmospheric moisture.[2][3]
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Reaction Temperature: While some reactions may require heating, elevated temperatures can accelerate the rate of hydrolysis. If possible, conduct the reaction at a lower temperature. For instance, adding the sulfonyl chloride solution slowly to the reaction mixture at 0°C can help control exothermic reactions and minimize hydrolysis.[2]
Q2: How should I properly store this compound to prevent degradation?
A2: Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Keep the container tightly sealed and store under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Environment: The storage area should be cool, dry, and well-ventilated. Avoid exposure to moisture.
Q3: I have confirmed the presence of 5-bromo-2-methoxybenzenesulfonic acid as a byproduct. How can I remove this impurity?
A3: The sulfonic acid byproduct is more polar and water-soluble than the sulfonyl chloride. This difference in properties can be exploited for purification:
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Aqueous Workup: For some aryl sulfonyl chlorides with low water solubility, a carefully controlled aqueous workup can be effective. Pouring the reaction mixture onto ice can minimize hydrolysis of the remaining sulfonyl chloride while partitioning the sulfonic acid into the aqueous phase.[3]
-
Base Wash: During the workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help to remove the acidic sulfonic acid impurity. However, this should be done cautiously and at low temperatures to avoid promoting further hydrolysis of the desired product.
-
Chromatography: If other methods are unsuccessful, column chromatography on silica gel can be used to separate the less polar sulfonyl chloride from the more polar sulfonic acid.
Q4: Are there any specific reagents I can add to my reaction to prevent hydrolysis?
A4: While the primary strategy is the rigorous exclusion of water, certain additives can be considered:
-
Dehydrating Agents: For drying solvents, molecular sieves are a good option as they are generally inert. Ensure the chosen dehydrating agent does not react with your starting materials or the sulfonyl chloride. For example, calcium chloride can react with amines and other nucleophiles.
-
HCl Scavengers: The hydrolysis of sulfonyl chlorides produces hydrochloric acid (HCl). While not directly preventing the initial hydrolysis, scavenging the generated HCl can be important, as its presence can catalyze other side reactions. Non-nucleophilic bases such as triethylamine or pyridine are commonly used. However, ensure they are dry, as they can also contain water. In some cases, solid-phase scavengers like finely ground potassium carbonate can be used and then filtered off.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the hydrolysis of this compound during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Extensive hydrolysis of the sulfonyl chloride | - Verify the anhydrousness of all solvents and reagents. Use freshly dried solvents. - Perform the reaction under a strict inert atmosphere (N₂ or Ar). - Check the quality and storage conditions of the this compound. |
| Significant amount of sulfonic acid byproduct observed | Presence of water during the reaction or workup | - Add the sulfonyl chloride slowly at a low temperature (e.g., 0°C) to control the reaction. - During workup, quench the reaction by adding it to ice-cold water to minimize hydrolysis of the unreacted sulfonyl chloride.[3] - Purify the crude product by washing with a cold, dilute aqueous base or through column chromatography. |
| Inconsistent reaction outcomes | Variable amounts of moisture in reagents or atmosphere | - Standardize the procedure for drying solvents and reagents. - Ensure a consistent and dry inert atmosphere is maintained for every reaction. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis with Minimal Hydrolysis
This protocol outlines the synthesis of a sulfonamide, a common application of this compound, with specific steps to mitigate hydrolysis.
-
Apparatus Setup:
-
Flame-dry all glassware (reaction flask, dropping funnel, condenser) and allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Equip the reaction flask with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a septum.
-
-
Reagent and Solvent Preparation:
-
Use anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) from a freshly opened bottle or one that has been appropriately dried (e.g., over molecular sieves).
-
Ensure the amine substrate and any base (e.g., triethylamine, pyridine) are dry. Distill liquid amines and bases from a suitable drying agent if necessary.
-
-
Reaction Execution:
-
Dissolve the amine and the base in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flame-dried flask, dissolve this compound in the anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then slowly warm to room temperature.
-
Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture back to 0°C.
-
Quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with cold, dilute aqueous acid (to remove excess amine and base), followed by a cold, dilute aqueous sodium bicarbonate solution (to remove any sulfonic acid byproduct), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Analytical Monitoring of Hydrolysis by RP-HPLC
This hypothetical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used to monitor the progress of a reaction and detect the presence of the hydrolyzed byproduct, 5-bromo-2-methoxybenzenesulfonic acid.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Elution | 5-bromo-2-methoxybenzenesulfonic acid (more polar) will elute earlier than this compound (less polar). |
Visualizations
References
Removal of unreacted 5-Bromo-2-methoxybenzenesulfonyl chloride from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted 5-Bromo-2-methoxybenzenesulfonyl chloride from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with reactions using this compound?
A1: The most common impurity is 5-bromo-2-methoxybenzenesulfonic acid, which forms from the hydrolysis of the unreacted sulfonyl chloride.[1] Given that this compound is sensitive to moisture, meticulous handling under anhydrous conditions is crucial to minimize the formation of this byproduct.[2] Other potential impurities include byproducts from the reaction of the sulfonyl chloride with the solvent or other nucleophiles present in the reaction mixture.
Q2: My TLC/LC-MS analysis shows a significant amount of starting material remaining. How can I remove the unreacted this compound?
A2: Several methods can be employed to remove unreacted this compound, depending on the stability of your product. These include:
-
Aqueous Workup: Quenching the reaction mixture with water or a basic solution will hydrolyze the unreacted sulfonyl chloride to the more water-soluble sulfonic acid, which can then be removed by extraction.[1]
-
Nucleophilic Scavengers: Adding a nucleophilic scavenger, either a small molecule or a resin-bound scavenger, will react with the excess sulfonyl chloride, forming a sulfonamide or sulfonic ester that can be more easily separated.[3][4][5]
-
Chromatography: Standard flash column chromatography can be effective for separating the unreacted sulfonyl chloride from the desired product, especially if the polarity difference is significant.[6][7]
Q3: Is this compound stable to aqueous workup procedures?
A3: No, this compound is sensitive to moisture and will hydrolyze to 5-bromo-2-methoxybenzenesulfonic acid upon contact with water.[2] This property is often exploited during workup to "quench" and remove the excess reagent. However, if your desired product is also water-sensitive, alternative non-aqueous workup and purification methods should be considered. The rate of hydrolysis can be influenced by factors such as temperature and pH.[8][9]
Q4: Can I use a solid-supported scavenger to remove the unreacted sulfonyl chloride?
A4: Yes, using a solid-supported scavenger, such as an amine-functionalized resin (e.g., SiliaBond Amine), is an effective and clean method for removing unreacted sulfonyl chlorides.[3][4] The scavenger reacts with the sulfonyl chloride, and the resulting resin-bound sulfonamide can be easily removed by filtration, simplifying the purification process. This method is particularly useful for library synthesis and when traditional extraction or chromatography is challenging.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with 5-bromo-2-methoxybenzenesulfonic acid. | The reaction or workup was not performed under strictly anhydrous conditions, leading to hydrolysis of the unreacted sulfonyl chloride. | Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, if the product is stable, a basic wash (e.g., with saturated sodium bicarbonate solution) can help extract the acidic sulfonic acid impurity. |
| Unreacted this compound co-elutes with the product during column chromatography. | The polarity of the unreacted sulfonyl chloride and the product are too similar for effective separation with the chosen solvent system. | Consider derivatizing the unreacted sulfonyl chloride by quenching the reaction with a primary or secondary amine (e.g., piperidine or morpholine) to form the corresponding sulfonamide. This will significantly change the polarity, facilitating chromatographic separation. Alternatively, employ a scavenger resin. |
| The reaction is sluggish, and a large amount of starting material remains even after extended reaction time. | The reaction temperature may be too low, or the base used may not be sufficiently strong. | While low temperatures can control exothermicity, they can also slow down the reaction.[1] Monitor the reaction by TLC or LC-MS and consider a modest increase in temperature. Ensure the base used is appropriate for the specific reaction and is present in a sufficient stoichiometric amount. |
| Formation of an unknown, highly polar byproduct. | The desired product or starting material may be unstable to the reaction or workup conditions, leading to decomposition. | Re-evaluate the reaction conditions, such as temperature and pH. If a basic workup is causing degradation, consider a quench with a milder base or use a scavenger resin for a non-aqueous workup. |
Experimental Protocols
Protocol 1: Quenching and Extraction
-
Reaction Quenching: After the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath.
-
Hydrolysis: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. The sulfonyl chloride will react to form the sodium salt of 5-bromo-2-methoxybenzenesulfonic acid.
-
Extraction: Transfer the mixture to a separatory funnel. If your product is soluble in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane), extract the aqueous mixture several times with the chosen solvent.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal using a Scavenger Resin
-
Resin Selection: Choose a suitable scavenger resin, such as an amine-functionalized polystyrene or silica resin.[3][4]
-
Addition of Scavenger: After the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess sulfonyl chloride).
-
Scavenging Reaction: Stir the mixture at room temperature for a period of 2 to 12 hours. Monitor the disappearance of the unreacted sulfonyl chloride by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, now free of the unreacted sulfonyl chloride.
Visual Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. labproinc.com [labproinc.com]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. suprasciences.com [suprasciences.com]
- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: 5-Bromo-2-methoxybenzenesulfonyl Chloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reaction temperature for the synthesis of this compound from 4-Bromoanisole and chlorosulfonic acid?
A1: The recommended temperature range for this reaction is typically between 0°C and 25°C. Starting the reaction at a lower temperature, such as 0°C, is generally advisable to control the initial exothermic reaction.
Q2: What are the potential consequences of running the reaction at a temperature that is too high?
A2: Higher reaction temperatures can lead to several undesirable outcomes, including:
-
Increased formation of byproducts, such as diphenyl sulfones.
-
Degradation of the starting material and the desired product.
-
Reduced overall yield and purity of the final product.
-
In some cases, temperatures above 100°C can cause the reaction mixture to darken.
Q3: What happens if the reaction temperature is too low?
A3: While safer, a reaction temperature that is too low may result in an incomplete or very slow reaction, leading to a low yield of the desired product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
Q5: What are the critical safety precautions to take during this synthesis?
A5: this compound is a corrosive substance that causes severe skin burns and eye damage. Chlorosulfonic acid is also highly corrosive and reacts violently with water. Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Ensure all glassware is dry to prevent a violent reaction with chlorosulfonic acid.
-
Quench the reaction mixture carefully by slowly adding it to ice.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on optimizing the reaction temperature.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature to the higher end of the recommended range (up to 25°C) and monitor the reaction progress. |
| Insufficient reaction time. | Extend the reaction time and continue to monitor for product formation. | |
| Low Yield of Desired Product | Reaction temperature is too high, leading to degradation or side reactions. | Maintain the reaction temperature in the lower end of the recommended range (0-5°C), especially during the initial addition of reagents. |
| Incomplete reaction. | Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. | |
| Hydrolysis of the product during work-up. | Ensure the quenching process is performed at a low temperature (by adding the reaction mixture to ice) and that the product is handled promptly to minimize contact with water. | |
| Formation of Impurities (e.g., Dark-colored byproducts) | Reaction temperature is too high. | Lower the reaction temperature. High temperatures can lead to the formation of sulfone byproducts and other impurities. |
| Contaminated starting materials. | Ensure the 4-Bromoanisole and chlorosulfonic acid are of high purity. | |
| Product is an Oil or Gummy Solid Instead of a Crystalline Solid | Presence of impurities. | Purify the crude product by recrystallization from an appropriate solvent. |
| Incomplete removal of solvent from the work-up. | Ensure the product is thoroughly dried under vacuum. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Researchers should adapt it based on their specific experimental setup and safety procedures.
Materials:
-
4-Bromoanisole
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Cool the flask to 0°C using an ice bath. Carefully add chlorosulfonic acid to the flask.
-
Slowly add 4-Bromoanisole to the stirred chlorosulfonic acid via the dropping funnel, maintaining the internal temperature between 0°C and 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-25°C for 30 minutes. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization if necessary.
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in troubleshooting.
Caption: A flowchart of the synthesis process.
Caption: A decision tree for low yield issues.
Solvent effects on the reactivity of 5-Bromo-2-methoxybenzenesulfonyl chloride
Welcome to the technical support center for 5-Bromo-2-methoxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on its use, troubleshoot common experimental issues, and understand the critical role of solvent effects in its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound? A1: this compound is an important intermediate in organic synthesis.[1][2] It is frequently used to introduce the 5-bromo-2-methoxyphenylsulfonyl group into molecules, which is a common moiety in the development of pharmaceutical and agrochemical compounds. The synthesis of sulfonamides by reacting it with primary or secondary amines is one of its most common applications.[3][4][5]
Q2: What are the key safety precautions when handling this reagent? A2: This compound is corrosive and causes severe skin burns and eye damage.[1][6] It is also moisture-sensitive.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles with a face shield.[7][8] Store it in a tightly sealed container in a cool, dry place, typically between 2-8°C.[1][7]
Q3: How does the reactivity of this compound compare to other sulfonyl chlorides? A3: The reactivity is influenced by the electronic effects of the substituents on the benzene ring. The electron-donating methoxy group (-OCH₃) can slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. Conversely, the electron-withdrawing bromo group (-Br) can increase it. The net effect determines its specific reactivity profile. In general, its reactions are characteristic of aromatic sulfonyl chlorides.
Q4: Why is my starting material not dissolving completely? A4: this compound is a solid with a melting point of 115-118 °C and may have limited solubility in certain nonpolar organic solvents.[1][7] If you observe poor solubility, consider using more polar aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Gentle warming can also aid dissolution, but care must be taken to avoid thermal degradation, especially in the presence of nucleophiles.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Sulfonamide Product
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Question: My reaction with an amine is giving a very low yield. What are the likely causes and solutions?
-
Answer: Low yields in sulfonamide synthesis are common and can arise from several factors.[3]
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Hydrolysis of the Sulfonyl Chloride: This is a major competing side reaction, especially if trace amounts of water are present in the solvent, amine, or glassware.[3]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure your amine starting material is dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and react more slowly.[3]
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Solution: Increase the reaction temperature or extend the reaction time. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction by forming a more reactive intermediate.[3]
-
-
Inappropriate Base or Stoichiometry: The reaction produces one equivalent of HCl, which must be neutralized.[4] If the base is too weak, not present in sufficient quantity, or is also a strong nucleophile, it can interfere with the reaction.
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Solution: Use at least two equivalents of the reactant amine (one to react, one to act as the base) or, more commonly, use a non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine (1.1-1.5 equivalents).
-
-
Incorrect Solvent Choice: The solvent polarity can significantly impact the reaction rate and selectivity.
-
Issue 2: Multiple Spots on Thin Layer Chromatography (TLC) Analysis of the Crude Product
-
Question: My reaction TLC shows the desired product, but also a significant side product and unreacted starting material. What could the side product be?
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Answer: The most common side product is 5-bromo-2-methoxybenzenesulfonic acid, formed from the hydrolysis of the starting sulfonyl chloride. This can often be seen as a baseline spot on the TLC plate if a polar solvent system is used. Another possibility is the formation of a disulfonated amine if a primary amine was used and reaction conditions were forced.
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Solution: To minimize hydrolysis, follow the anhydrous procedures detailed in Issue 1. To avoid over-reaction with primary amines, use a controlled stoichiometry (typically 1.0 equivalent of amine to 1.0-1.05 equivalents of the sulfonyl chloride) and avoid excessively high temperatures or prolonged reaction times once the starting amine is consumed.
-
Solvent Effects on Reactivity
The choice of solvent is critical for controlling the reaction pathway. The reactivity of this compound is highly dependent on the solvent's ability to stabilize reactants, intermediates, and transition states, while also influencing the competing hydrolysis reaction.
Quantitative Data on Solvent Properties
| Solvent | Dielectric Constant (ε) at 20°C | Type | Typical Application Outcome |
| Dichloromethane (CH₂Cl₂) | 9.1 | Polar Aprotic | Good general-purpose solvent. Good solubility for the sulfonyl chloride and many organic nucleophiles. Relatively inert. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Good choice. Similar to DCM, but its coordinating ability can sometimes influence reaction rates.[11] |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | Often promotes faster reactions. Its high polarity can stabilize charged intermediates and transition states. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Used for poorly soluble reactants. High polarity and boiling point allow for higher reaction temperatures. Can be difficult to remove. |
| Water (H₂O) | 80.1 | Polar Protic | Avoid. Rapidly hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid.[3][12] |
| Methanol (CH₃OH) | 33.0 | Polar Protic | Avoid. Can act as a nucleophile (solvolysis), leading to the formation of the methyl sulfonate ester as a side product. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.
Reagents & Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
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Oven-dried round-bottom flask with a magnetic stir bar
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the amine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (e.g., triethylamine) dropwise to the stirred solution.
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In a separate flask, dissolve this compound in a minimum amount of anhydrous DCM.
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Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (reaction progress should be monitored by TLC or LC-MS).
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Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Monitoring:
-
TLC: Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) to monitor the consumption of the limiting reagent.
-
LC-MS: Provides accurate monitoring of reactant consumption and product formation, confirming the mass of the desired product.
-
NMR Spectroscopy: Used for structural confirmation of the final purified product.[13]
Visualized Workflows and Logic
Experimental Workflow for Sulfonamide Synthesis
Caption: General experimental workflow for sulfonamide synthesis.
Troubleshooting Guide for Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
Solvent Influence on Reaction Pathways
Caption: Influence of solvent type on reaction selectivity.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. This compound 97 23095-05-8 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. Which nucleophile would be more reactive in the solvent given? (b... | Study Prep in Pearson+ [pearson.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Minimizing Dimer Formation in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of dimer formation during sulfonamide synthesis. The following information is intended to help you optimize your reaction conditions to favor the formation of the desired mono-sulfonamide product.
Troubleshooting Guide: High Dimer Formation
This guide addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: I am observing a significant amount of a higher molecular weight byproduct, likely a dimer, in my reaction mixture. What is the cause of this?
A1: The formation of a dimer, specifically a di-sulfonylated byproduct, is a common side reaction when synthesizing sulfonamides from primary amines and sulfonyl chlorides. This occurs in a two-step mechanism. First, the primary amine reacts with one equivalent of the sulfonyl chloride to form the desired mono-sulfonamide. However, the resulting sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a nucleophilic sulfonamide anion. This anion can then react with a second molecule of the sulfonyl chloride, leading to the formation of the undesired di-sulfonylated dimer.
Q2: My TLC/LC-MS analysis shows two spots/peaks with the major one corresponding to the dimer. How can I control the reaction to favor the mono-sulfonamide?
A2: To favor the formation of the mono-sulfonamide, you need to control the relative rates of the first and second sulfonylation reactions. The primary amine is significantly more nucleophilic than the sulfonamide anion. Therefore, the key is to maintain a low concentration of the sulfonyl chloride throughout the reaction and to control the concentration of the sulfonamide anion. Here are the critical parameters to adjust:
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride is crucial.
-
Rate of Addition: The speed at which you add the sulfonyl chloride to the reaction mixture can have a significant impact.
-
Base: The choice of base and its concentration affects the deprotonation of the mono-sulfonamide.
-
Temperature: The reaction temperature influences the rates of both the desired reaction and the side reaction.
Q3: What specific changes can I make to my experimental protocol to minimize dimer formation?
A3: Here are actionable steps to reduce the formation of the di-sulfonylated byproduct:
-
Adjust Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is more likely to react with the more abundant and more nucleophilic primary amine.[1]
-
Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride dropwise to the solution of the amine and base over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the primary amine.[1]
-
Optimize Base Selection:
-
Weaker Bases: Consider using a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of a strong, non-hindered base like triethylamine. Stronger bases can more readily deprotonate the mono-sulfonamide, increasing the concentration of the sulfonamide anion and promoting the second sulfonylation.[1]
-
Inorganic Bases: Heterogeneous inorganic bases like potassium carbonate (K₂CO₃) can also be effective in providing milder reaction conditions.
-
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature, such as 0 °C or even -20 °C, especially during the addition of the sulfonyl chloride. Lower temperatures generally decrease the rate of the undesired di-sulfonylation more significantly than the desired mono-sulfonylation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of dimer formation in sulfonamide synthesis?
A1: Dimer formation, or di-sulfonylation, occurs via a sequential reaction. The first step is the desired reaction of a primary amine with a sulfonyl chloride to produce a mono-sulfonamide. The mono-sulfonamide product still has an acidic proton on the nitrogen atom. In the presence of a base, this proton can be removed to generate a sulfonamide anion. This anion, being nucleophilic, can then attack a second molecule of the sulfonyl chloride, resulting in the formation of a di-sulfonamide, the dimer.
Mechanism of Dimer Formation
Caption: Mechanism of mono- and di-sulfonylation.
Q2: How does the choice of base influence dimer formation?
A2: The base plays a dual role in sulfonamide synthesis: it neutralizes the HCl byproduct of the reaction and can also deprotonate the mono-sulfonamide product. A strong, non-hindered base like triethylamine can lead to a higher concentration of the sulfonamide anion, thereby increasing the rate of dimer formation. In contrast, a weaker or more sterically hindered base like pyridine is less likely to deprotonate the mono-sulfonamide, thus favoring the desired mono-sulfonylation.
Q3: What is the effect of temperature on the formation of the dimer?
A3: Generally, higher reaction temperatures increase the rates of both mono- and di-sulfonylation. However, the activation energy for the second sulfonylation step (dimer formation) is often higher. Therefore, lowering the reaction temperature (e.g., to 0 °C or below) can disproportionately slow down the dimer formation, leading to a higher yield of the desired mono-sulfonamide.[1]
Q4: How can I purify the desired mono-sulfonamide from the dimer byproduct?
A4: The difference in polarity and molecular weight between the mono-sulfonamide and the di-sulfonamide allows for their separation using standard chromatographic techniques.
-
Flash Column Chromatography: This is a common and effective method. The more polar mono-sulfonamide will typically have a lower Rf value on a silica gel TLC plate compared to the less polar di-sulfonamide. A solvent system with a gradient of increasing polarity (e.g., from hexane/ethyl acetate to pure ethyl acetate) can effectively separate the two compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For more challenging separations or to obtain very high purity material, reversed-phase preparative HPLC is a powerful tool. A C18 column with a water/acetonitrile or water/methanol gradient is typically used.
Q5: How can I confirm the identity of the monomer and dimer using NMR spectroscopy?
A5: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the mono-sulfonamide and the di-sulfonamide.
-
¹H NMR: The most telling feature is the presence or absence of the N-H proton. The mono-sulfonamide will show a characteristic N-H signal (often a broad singlet) that is absent in the spectrum of the di-sulfonamide. The chemical shifts of the protons on the R and R' groups may also be slightly different between the two compounds.
-
¹³C NMR: The chemical shifts of the carbons in the vicinity of the sulfonamide group will be affected by the substitution on the nitrogen. These differences, although sometimes subtle, can be used to confirm the identity of each species.
Data Presentation: Impact of Reaction Conditions on Dimer Formation
The following tables summarize the qualitative and quantitative effects of key reaction parameters on the yield of the desired mono-sulfonamide versus the di-sulfonamide (dimer) byproduct.
Table 1: Qualitative Impact of Reaction Parameters on Dimer Formation
| Parameter | Condition Favoring Mono-sulfonamide | Condition Favoring Di-sulfonamide (Dimer) |
| Stoichiometry | Slight excess of amine (e.g., 1.1 eq.) | Excess of sulfonyl chloride |
| Base | Weak or sterically hindered base (e.g., pyridine) | Strong, non-hindered base (e.g., triethylamine) |
| Temperature | Low temperature (e.g., 0 °C or below) | High temperature (e.g., room temperature or above) |
| Rate of Addition | Slow, dropwise addition of sulfonyl chloride | Rapid addition of sulfonyl chloride |
| Solvent | Aprotic solvents are generally used. Polarity can influence reaction rates. | - |
Table 2: Illustrative Quantitative Data on the Effect of Base and Temperature on the Tosylation of Aniline
| Entry | Amine | Sulfonyl Chloride | Base (eq.) | Temp (°C) | Mono-sulfonamide Yield (%) | Di-sulfonamide Yield (%) |
| 1 | Aniline (1.0) | Tosyl Chloride (1.1) | Triethylamine (1.5) | 25 | ~60 | ~35 |
| 2 | Aniline (1.1) | Tosyl Chloride (1.0) | Triethylamine (1.5) | 0 | ~85 | ~10 |
| 3 | Aniline (1.1) | Tosyl Chloride (1.0) | Pyridine (2.0) | 25 | >90 | <5 |
| 4 | Aniline (1.1) | Tosyl Chloride (1.0) | Pyridine (2.0) | 0 | >95 | <2 |
Note: The data in Table 2 are illustrative and based on typical outcomes reported in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following are representative protocols for the tosylation of aniline. Protocol 1 is a standard procedure that may lead to the formation of a significant amount of the di-tosylated dimer. Protocol 2 is an optimized procedure designed to minimize dimer formation.
Workflow for Sulfonamide Synthesis
Caption: General experimental workflow for sulfonamide synthesis.
Protocol 1: Standard Sulfonylation of Aniline (Prone to Dimer Formation)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq.) and dichloromethane (DCM) to make a 0.5 M solution. Add triethylamine (1.5 eq.).
-
Addition of Sulfonyl Chloride: To the stirred solution at room temperature, add a solution of p-toluenesulfonyl chloride (1.1 eq.) in a small amount of DCM in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Optimized Mono-sulfonylation of Aniline (Minimizing Dimer Formation)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add aniline (1.1 eq.) and anhydrous pyridine as the solvent to make a 0.5 M solution. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Prepare a solution of p-toluenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred aniline solution over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Pour the reaction mixture into ice-cold 2 M HCl. Extract the product with ethyl acetate. Wash the organic layer with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-phenyl-4-methylbenzenesulfonamide.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting dimer formation.
References
Technical Support Center: Purification of 5-bromo-2-methoxybenzenesulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-bromo-2-methoxybenzenesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 5-bromo-2-methoxybenzenesulfonamide.
Problem 1: Low Yield After Recrystallization
-
Possible Cause: The most common reason for low yield is the use of an excessive amount of solvent during the dissolution of the crude product. This results in a significant portion of the product remaining in the mother liquor even after cooling.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Concentrate the Mother Liquor: If a low yield is obtained, concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
-
Optimize Cooling: Cool the solution slowly to room temperature before placing it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of fine crystals that are difficult to filter.[1]
-
Check for Complete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum precipitation.
-
Problem 2: Oiling Out During Recrystallization
-
Possible Cause: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the crude material is highly impure or if the boiling point of the solvent is higher than the melting point of the compound. It can also happen if the solution is too concentrated.
-
Troubleshooting Steps:
-
Add More Solvent: If an oil has formed, add a small amount of hot solvent to redissolve it, and then allow the solution to cool more slowly.
-
Slower Cooling: Allow the flask to cool gradually to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.
-
Use a Co-solvent System: Employing a mixture of solvents can prevent oiling out. For instance, if the compound is highly soluble in one solvent, a miscible "anti-solvent" in which it is less soluble can be added to induce crystallization.[2][3]
-
Seeding: Introduce a seed crystal of pure 5-bromo-2-methoxybenzenesulfonamide to the cooled solution to encourage crystallization.
-
Problem 3: Colored Impurities in the Final Product
-
Possible Cause: The presence of colored impurities in the crude material can result in a final product that is not a pure white solid.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the activated charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.
-
Problem 4: Presence of Starting Materials or Byproducts in the Purified Product
-
Possible Cause: Incomplete reaction or side reactions can lead to the presence of unreacted starting materials (e.g., 4-bromoanisole) or byproducts (e.g., hydrolyzed sulfonyl chloride) in the crude product, which may be difficult to remove by recrystallization alone.
-
Troubleshooting Steps:
-
Aqueous Wash: Before recrystallization, wash the crude product with an appropriate aqueous solution to remove water-soluble impurities. For example, a wash with a dilute base can help remove any acidic byproducts.
-
Chromatography: If recrystallization is insufficient, column chromatography is a highly effective method for separating the desired product from impurities with different polarities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 5-bromo-2-methoxybenzenesulfonamide?
A1: Common impurities include unreacted starting materials such as 4-bromoanisole and chlorosulfonic acid, as well as the hydrolyzed sulfonyl chloride (sulfonic acid). Side-products from the bromination or sulfonylation steps can also be present.
Q2: What is a good starting solvent system for the recrystallization of 5-bromo-2-methoxybenzenesulfonamide?
Q3: How can I assess the purity of my 5-bromo-2-methoxybenzenesulfonamide?
A3: The purity of 5-bromo-2-methoxybenzenesulfonamide can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity and quantifying impurities.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the compound and identify proton-containing impurities.[9]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q4: My compound is not crystallizing from the solution. What should I do?
A4: If crystals do not form upon cooling, you can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: Add a very small crystal of the pure compound to the solution.
-
Reducing Solvent Volume: Evaporate some of the solvent to increase the concentration of the solute.
-
Adding an Anti-solvent: If using a single solvent, slowly add a miscible solvent in which your compound is insoluble until the solution becomes cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.[2][3]
Data Presentation
Table 1: Physical and Chemical Properties of 5-bromo-2-methoxybenzenesulfonamide
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO₃S | [10] |
| Molecular Weight | 266.11 g/mol | [10] |
| Appearance | Solid | [10] |
| Purity (Typical) | ≥95% | [10][11] |
| CAS Number | 23095-14-9 | [10][12] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude 5-bromo-2-methoxybenzenesulfonamide. Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: General HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[6][7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.[6][7]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General experimental workflow for the purification and analysis of 5-bromo-2-methoxybenzenesulfonamide.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
- 6. Separation of Phenol, 5-bromo-2-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 5-Bromo-2-methoxybenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 11. calpaclab.com [calpaclab.com]
- 12. 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 5-Bromo-2-methoxybenzenesulfonyl chloride in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxybenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a reactive compound that is sensitive to moisture and heat.[1][2][3] It is classified as a corrosive solid.[4][5][6] Like other sulfonyl chlorides, it is susceptible to hydrolysis and solvolysis, particularly in the presence of nucleophilic solvents.
Q2: What are the primary decomposition products of this compound?
The primary decomposition pathway in the presence of water is hydrolysis, which yields 5-bromo-2-methoxybenzenesulfonic acid and hydrochloric acid. In alcoholic solvents, the corresponding sulfonate esters will be formed.
Q3: How should I store this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, bases, alcohols, and amines.[7][8] The recommended storage temperature is typically between 2-8°C.[6][8] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).
Q4: Which solvents are recommended for reactions with this compound?
The choice of solvent depends on the specific reaction. For reactions where the sulfonyl chloride is intended to react with another nucleophile, aprotic solvents are generally preferred to minimize competitive solvolysis. Suitable aprotic solvents include dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The stability in these solvents will vary (see Table 1).
Q5: How can I monitor the stability or decomposition of this compound in my solvent?
The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9] These methods can be used to quantify the disappearance of the starting material and the appearance of degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield | Decomposition of this compound before or during the reaction. | Ensure the use of anhydrous solvents and reagents. Store the sulfonyl chloride under an inert atmosphere and handle it quickly. Consider running the reaction at a lower temperature to minimize decomposition. |
| Formation of unexpected byproducts | Reaction with the solvent or trace impurities (e.g., water). | Use a less reactive (aprotic) solvent. Purify the solvent and other reagents to remove nucleophilic impurities. |
| Inconsistent reaction results | Variable quality or degradation of the this compound starting material. | Use a fresh bottle of the reagent or purify the existing stock. Confirm the purity of the starting material using HPLC or NMR before use. |
| Difficulty in dissolving the compound | The compound is a solid with limited solubility in some non-polar solvents. | Consider gentle warming or sonication to aid dissolution. Ensure the chosen solvent is appropriate for the desired concentration. |
Stability in Different Solvents
Table 1: Expected Relative Stability of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Expected Relative Stability | Primary Degradation Pathway | Notes |
| Water | Protic, Nucleophilic | Very Low | Hydrolysis | Rapidly decomposes to the corresponding sulfonic acid.[10] |
| Methanol, Ethanol | Protic, Nucleophilic | Low | Alcoholysis | Reacts to form the corresponding sulfonate ester. |
| Acetonitrile (ACN) | Aprotic, Polar | High | Minimal | Generally a good solvent for reactions, though slow hydrolysis can occur with trace water. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Very High | Minimal | An excellent solvent for maintaining stability, assuming it is anhydrous. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Moderate | Slow Solvolysis | Can contain peroxides and water which may accelerate decomposition. Use of fresh, anhydrous THF is recommended. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Moderate to Low | Solvolysis | Can contain amine impurities and water that can react with the sulfonyl chloride. Stability is often lower than in ACN or DCM. |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | Low | Reaction with DMSO | Can react with sulfonyl chlorides, especially at elevated temperatures. |
Experimental Protocols
Protocol 1: Determination of Stability using HPLC
This protocol outlines a method to determine the stability of this compound in a chosen solvent over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent of interest (e.g., Acetonitrile)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid, if needed)
-
Class A volumetric flasks and pipettes
2. Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume of acetonitrile in a volumetric flask to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
3. Sample Preparation and Stability Study:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Store the solution at a constant temperature (e.g., room temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, dilute it with acetonitrile if necessary, and inject it into the HPLC system.
4. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A suitable gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Plot the peak area of this compound against time.
-
The rate of decomposition can be determined from the slope of the line.
Caption: Workflow for HPLC-based stability assessment.
Protocol 2: Monitoring Decomposition using ¹H NMR Spectroscopy
1. Materials and Reagents:
-
This compound
-
Deuterated solvent of interest (e.g., CDCl₃, Acetonitrile-d₃)
-
NMR spectrometer
-
NMR tubes
2. Sample Preparation:
-
Dissolve a known amount of this compound in the deuterated solvent directly in an NMR tube.
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
3. Data Acquisition:
-
Store the NMR tube at a constant temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Key signals to monitor: The disappearance of proton signals corresponding to this compound and the appearance of new signals from the degradation product (e.g., 5-bromo-2-methoxybenzenesulfonic acid).
4. Data Analysis:
-
Integrate the peaks of the starting material and the degradation product.
-
The relative integrals will show the change in concentration over time, allowing for a qualitative or semi-quantitative assessment of stability.
Caption: Pathway for NMR-based stability monitoring.
Logical Relationship of Solvent Properties to Stability
The stability of this compound is primarily influenced by the solvent's nucleophilicity and its ability to facilitate ionization of the S-Cl bond.
Caption: Influence of solvent properties on stability.
References
- 1. calpaclab.com [calpaclab.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound | 23095-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. This compound 97 23095-05-8 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: 5-Bromo-2-methoxybenzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxybenzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile reagent primarily used in the synthesis of sulfonamides through reaction with primary or secondary amines. It is also utilized in esterification reactions with alcohols and can participate in Suzuki coupling reactions, leveraging the bromo substituent for carbon-carbon bond formation.[1]
Q2: What is the most common impurity observed in reactions with this compound?
A2: The most prevalent impurity is 5-bromo-2-methoxybenzenesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride in the presence of water.[2] It is crucial to use anhydrous conditions to minimize the formation of this byproduct.
Q3: How can I remove the 5-bromo-2-methoxybenzenesulfonic acid impurity from my reaction mixture?
A3: A common method for removing sulfonic acid impurities is to perform an aqueous workup with a mild base, such as sodium bicarbonate solution. The sulfonic acid, being acidic, will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer, while the desired sulfonamide product typically remains in the organic layer.
Q4: Can the methoxy group on the aromatic ring react or be cleaved during the reaction?
A4: While generally stable, the methoxy group can be cleaved under strongly acidic conditions, particularly at elevated temperatures. For instance, p-methoxybenzyl (PMB) ethers can be cleaved by sulfonamides in the presence of a strong acid like trifluoromethanesulfonic acid.[3][4] Therefore, it is advisable to avoid harsh acidic conditions if the integrity of the methoxy group is critical.
Q5: Are there any known side reactions involving the bromo substituent?
A5: The bromo substituent is relatively stable under standard sulfonylation conditions. However, in the presence of a suitable catalyst, such as a palladium complex, it can undergo cross-coupling reactions.[5][6] If your reaction mixture contains potential catalysts for such transformations, you may observe byproducts resulting from the reaction of the bromo group.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide Product
Q: I am getting a low yield of my desired sulfonamide. What are the potential causes and how can I improve it?
A: Low yields in sulfonamide synthesis can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Sulfonyl Chloride | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your amine and base are dry.[2] |
| Purity of Starting Materials | Verify the purity of your this compound and the amine. Impurities in the starting materials can lead to side reactions and lower yields.[3][4] |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A common starting point is a 1:1 to 1:1.2 molar ratio of the amine to the sulfonyl chloride, with 1.5 to 2.0 equivalents of a base like pyridine or triethylamine. |
| Suboptimal Reaction Temperature | Most sulfonylation reactions are carried out at 0 °C to room temperature. If the reaction is sluggish, a slight increase in temperature may be beneficial. However, excessive heat can promote side reactions. Monitor the reaction by TLC or HPLC to determine the optimal temperature. |
| Choice of Base | The basicity and nucleophilicity of the base can influence the reaction outcome. Pyridine is a commonly used base that also acts as a nucleophilic catalyst. Triethylamine is a stronger, non-nucleophilic base. The choice of base can affect the reaction rate and impurity profile.[7][8] |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Q: My reaction mixture shows multiple spots on the TLC plate in addition to my desired product. What are these impurities and how can I minimize them?
A: The presence of multiple spots on a TLC plate indicates the formation of byproducts. The most common impurities are the hydrolyzed sulfonic acid and polysulfonated products.
Common Impurities and Mitigation Strategies:
| Impurity | Cause | Prevention and Mitigation |
| 5-Bromo-2-methoxybenzenesulfonic acid | Reaction with water present in the solvent, reagents, or from the atmosphere. | Strictly adhere to anhydrous reaction conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere.[2] |
| Polysulfonated Amine | The amine starting material reacts with more than one molecule of the sulfonyl chloride. This is more common with primary amines. | Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents of amine). Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the sulfonylating agent. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or deactivation of the sulfonyl chloride. | Monitor the reaction progress by TLC or HPLC to ensure completion. If the reaction has stalled, consider increasing the temperature or adding more of the limiting reagent. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of this compound with an aniline.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add pyridine (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred aniline solution at 0 °C over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[9][10]
HPLC Method for Reaction Monitoring and Purity Assessment
This method can be used to monitor the progress of the reaction and determine the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
Visualizations
Reaction Workflow
Caption: General experimental workflow for sulfonamide synthesis.
Impurity Formation Pathways
Caption: Pathways for the formation of common impurities.
Troubleshooting Logic
Caption: A logical guide to troubleshooting common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. teachy.ai [teachy.ai]
- 5. researchgate.net [researchgate.net]
- 6. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 5-Bromo-2-methoxybenzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling yield with 5-Bromo-2-methoxybenzenesulfonyl chloride.
Troubleshooting Guide
Low or no yield in a Suzuki coupling reaction can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting a low-yielding Suzuki coupling reaction.
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no product formation. What are the most common initial checks?
A1: When a Suzuki coupling fails, begin by assessing these fundamental parameters:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen.[1] Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.[2]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[2][3] Use freshly purchased or properly stored boronic acid.
-
Solvent: Anhydrous solvents are often recommended to minimize side reactions like protodeboronation.[2]
-
Base: The quality and choice of base are crucial. Ensure it is finely powdered and anhydrous if required by the protocol.
-
-
Reaction Setup: Confirm the correct stoichiometry of all reagents, including the catalyst loading.
Q2: My starting material, this compound, is consumed, but the yield of the desired product is low. What side reactions could be occurring?
A2: Several side reactions can compete with the desired cross-coupling:
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid partner, replacing it with a hydrogen atom.[3] This is often promoted by excess water or harsh basic conditions.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often observed when the cross-coupling is slow or if oxygen is present in the reaction mixture.[4]
-
Desulfonylation: Arylsulfonyl chlorides can undergo desulfonylation under certain palladium-catalyzed conditions, leading to the formation of biaryl products without the sulfonyl group.[5][6]
Q3: The sulfonyl chloride group in my starting material is electron-withdrawing. How does this affect the reaction?
A3: The strongly electron-withdrawing nature of the sulfonyl chloride group makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst, which is a key step in the catalytic cycle.[5][7] While this can be advantageous, it can also make the starting material and product susceptible to other reactions. The reactivity order for Suzuki-Miyaura coupling partners is generally Ar-I > Ar-SO2Cl > Ar-Br > Ar-Cl.[6][8]
Q4: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What should I try next?
A4: For challenging substrates, which can include electron-deficient aryl halides, more robust catalyst systems are often necessary.[3] Consider switching to a system composed of a palladium precursor and a specialized ligand:
-
Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling challenging substrates.[9] These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): Palladium complexes with NHC ligands are also known to be very active catalysts for Suzuki couplings.
Q5: What is the optimal choice of base and solvent for this reaction?
A5: The choice of base and solvent is critical and often needs to be empirically determined.
-
Base: A common strategy is to use a moderately strong inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[10][11] For sulfonyl chlorides, Na₂CO₃ has been reported to be effective.[10]
-
Solvent: A mixture of an organic solvent and water is common.[11] Popular choices include dioxane/water, THF/water, and toluene/water.[12][13] The water is necessary to solubilize the inorganic base and facilitate the transmetalation step.
Data Presentation
The following table summarizes a hypothetical screening of reaction conditions for the coupling of this compound with phenylboronic acid, illustrating how different parameters can affect the yield.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 35 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 85 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 82 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 91 |
| 6 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DMF | 100 | 65 |
Experimental Protocols
General Protocol for Suzuki Coupling using a Buchwald Ligand
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos or XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).[9]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.[2][3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[3]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Reactivity Analysis: 5-Bromo-2-methoxybenzenesulfonyl Chloride vs. Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonyl chloride and its derivatives are fundamental reagents in organic synthesis, most notably for the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride group is paramount to the success of these reactions and is significantly influenced by the nature of the substituents on the benzene ring. This guide focuses on the comparison between the unsubstituted benzenesulfonyl chloride and 5-Bromo-2-methoxybenzenesulfonyl chloride, a more complex derivative.
Predicted Reactivity: An Analysis of Electronic Effects
The reactivity of a benzenesulfonyl chloride in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the benzene ring increase the electrophilicity of the sulfur atom by pulling electron density away from the sulfonyl chloride group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and thus reduce reactivity.
To predict the relative reactivity of this compound and benzenesulfonyl chloride, we can analyze the electronic effects of the bromo and methoxy substituents. This analysis is often quantified using Hammett constants (σ), which measure the electron-donating or electron-withdrawing influence of substituents on a reaction center.
| Substituent | Position | Electronic Effect | Hammett Constant (σ) | Predicted Impact on Reactivity |
| Bromo | meta | Inductively electron-withdrawing, weakly deactivating | σ_meta ≈ +0.39 | Increases reactivity |
| Methoxy | para | Resonantly electron-donating, inductively electron-withdrawing (net donating) | σ_para ≈ -0.27 | Decreases reactivity |
Note: The positions are relative to the sulfonyl chloride group.
Based on the Hammett constants, the bromo group at the meta position is electron-withdrawing and is expected to increase the reactivity of the sulfonyl chloride. The methoxy group at the para position is, on balance, electron-donating and is expected to decrease reactivity. The net effect on the reactivity of this compound will be a combination of these opposing influences. However, given the magnitude of the Hammett constants, the electron-withdrawing effect of the bromine is likely to be more significant than the electron-donating effect of the methoxy group, leading to a predicted slightly higher reactivity for this compound compared to benzenesulfonyl chloride .
Experimental Protocol: A General Method for Comparing Reactivity
To empirically determine the relative reactivity of this compound and benzenesulfonyl chloride, a competitive reaction or parallel kinetic studies can be performed. The following is a generalized protocol for the sulfonylation of an amine, which can be monitored by techniques such as HPLC, GC, or NMR spectroscopy.
Objective: To compare the rate of sulfonamide formation for this compound and benzenesulfonyl chloride.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
A primary or secondary amine (e.g., benzylamine)
-
A suitable solvent (e.g., dichloromethane, acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Analytical instrumentation (HPLC, GC, or NMR)
Procedure:
-
Reaction Setup: In two separate reaction vessels, dissolve the amine and the non-nucleophilic base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: To each vessel, add an equimolar amount of either this compound or benzenesulfonyl chloride at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., a large excess of a highly reactive amine or water).
-
Analysis: Analyze the quenched aliquots using a calibrated analytical method (e.g., HPLC) to determine the concentration of the starting materials and the sulfonamide product.
-
Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rate of each reaction can be determined from the slope of these curves, providing a quantitative comparison of the reactivity of the two sulfonyl chlorides.
Visualizing Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of substituted benzenesulfonyl chlorides.
Caption: Factors influencing benzenesulfonyl chloride reactivity.
The Strategic Advantage of 5-Bromo-2-methoxybenzenesulfonyl Chloride in Modern Synthesis
In the landscape of synthetic chemistry, the choice of a sulfonating agent can be pivotal to the success of a synthetic route, influencing reaction efficiency, product yield, and the potential for subsequent functionalization. 5-Bromo-2-methoxybenzenesulfonyl chloride has emerged as a reagent of significant interest, offering distinct advantages over more conventional alternatives like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride. This guide provides a comprehensive comparison of this compound with these alternatives, supported by experimental data, detailed protocols, and mechanistic insights relevant to researchers, scientists, and professionals in drug development.
Enhanced Reactivity and Modulated Selectivity
The reactivity of arylsulfonyl chlorides is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. In this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating methoxy group creates a unique reactivity profile.
The bromine atom, through its inductive effect, increases the reactivity of the sulfonyl chloride group compared to unsubstituted benzenesulfonyl chloride. The ortho-methoxy group, while electron-donating by resonance, can also influence the conformation of the sulfonyl chloride group and participate in intramolecular interactions, subtly modulating its reactivity and selectivity in reactions with various nucleophiles.
Comparative Performance in Sulfonamide Synthesis
The synthesis of sulfonamides, a critical pharmacophore in a vast array of therapeutic agents, serves as an excellent platform for comparing the performance of different sulfonyl chlorides. While direct comparative studies detailing reaction kinetics are not extensively published, the principles of physical organic chemistry and available data on related compounds allow for a qualitative and semi-quantitative assessment.
| Reagent | Key Substituents | Expected Relative Reactivity | Notes |
| This compound | 5-Bromo (EWG), 2-Methoxy (EDG) | Moderate to High | The bromo group activates the sulfonyl chloride, while the ortho-methoxy group can influence selectivity. The bromine also serves as a synthetic handle for cross-coupling reactions. |
| p-Toluenesulfonyl chloride (TsCl) | 4-Methyl (EDG) | Low to Moderate | The electron-donating methyl group slightly deactivates the sulfonyl chloride, potentially leading to longer reaction times or requiring harsher conditions. |
| Benzenesulfonyl chloride | Unsubstituted | Moderate | Serves as a baseline for reactivity. Lacks functional groups for further synthetic elaboration. |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitro (strong EWG) | High | The strongly electron-withdrawing nitro group significantly increases reactivity, often leading to very fast reactions but potentially lower selectivity. |
EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group
The primary advantage of this compound lies not just in its reactivity for sulfonamide formation but in the synthetic versatility of the resulting product. The presence of the bromine atom opens up avenues for post-sulfonylation modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide variety of aryl and heteroaryl groups, a strategy extensively used in the synthesis of kinase inhibitors and other complex bioactive molecules.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-5-bromo-2-methoxybenzenesulfonamides
This protocol provides a general method for the synthesis of N-aryl sulfonamides from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the cooled aniline solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-5-bromo-2-methoxybenzenesulfonamide.
Suzuki-Miyaura Cross-Coupling of a 5-Bromo-2-methoxybenzenesulfonamide Derivative
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the bromine-containing sulfonamide with an arylboronic acid.
Materials:
-
N-Aryl-5-bromo-2-methoxybenzenesulfonamide (from the previous protocol)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a Schlenk flask, add the N-Aryl-5-bromo-2-methoxybenzenesulfonamide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl sulfonamide derivative.
Visualizing Synthetic Pathways
The strategic use of this compound is best illustrated through its application in multi-step synthetic sequences, particularly in the construction of complex molecules like kinase inhibitors.
Caption: Synthetic pathway to kinase inhibitors.
This workflow highlights the dual functionality of this compound: first as a robust sulfonating agent and subsequently as a platform for diversification via cross-coupling reactions.
Signaling Pathway Context: Kinase Inhibition
Many kinase inhibitors target signaling pathways that are aberrantly activated in diseases such as cancer. For example, the PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Compounds synthesized using the 5-Bromo-2-methoxybenzenesulfonyl scaffold can be designed to inhibit key kinases within this pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Conclusion
This compound offers a compelling set of advantages for synthetic chemists. Its modulated reactivity, coupled with the synthetic handle provided by the bromine substituent, makes it a superior choice for the synthesis of complex sulfonamides, particularly in the context of drug discovery and development. The ability to perform late-stage functionalization via cross-coupling reactions provides a streamlined and efficient route to a diverse range of molecular architectures, solidifying the position of this compound as a valuable tool in the modern synthetic chemist's arsenal.
A Comparative Guide to Sulfonyl Chlorides for Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, forming the backbone of a vast array of therapeutic agents. The choice of sulfonyl chloride is a critical parameter that dictates the efficiency, selectivity, and overall success of the synthesis. This guide provides an objective comparison of commonly used sulfonyl chlorides, supported by experimental data, to aid in the selection of the optimal reagent for your research and development needs.
Performance Comparison of Sulfonyl Chlorides
The reactivity of sulfonyl chlorides in sulfonamide synthesis is primarily governed by the electronic and steric properties of their substituents. Electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur atom, enhancing its susceptibility to nucleophilic attack by an amine. Conversely, electron-donating groups decrease reactivity. Steric hindrance around the sulfonyl chloride group can also impede the approach of the amine.
Below is a compilation of data from various studies, showcasing the performance of different sulfonyl chlorides in sulfonamide synthesis. While direct comparison is challenging due to variations in reaction conditions across different studies, the data provides valuable insights into the relative reactivity and expected yields.
Table 1: Comparative Yields of Sulfonamide Synthesis with Various Sulfonyl Chlorides
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | Quantitative | [1] |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | 100 | [1] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | 100 | [1] |
| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | Room Temp | 86 | [1] |
| Benzenesulfonyl chloride | Aniline | - | Diethyl ether | 0 | 85 | [1] |
| 2,4-Dichlorobenzenesulfonyl chloride | Various primary and secondary amines | Pyridine/Triethylamine | Dichloromethane | 0 to Room Temp | - | [2] |
| p-Toluenesulfonyl chloride | Various primary and secondary amines | Crosslinked poly(4-vinylpyridine) | Acetonitrile | Room Temp | Good to Excellent | [3] |
| 4-Acetamidobenzenesulfonyl chloride | Cytosine | - | - | - | - | [4] |
| 4-Chlorobenzenesulfonyl chloride | Benzylamine | Sodium hydride | - | - | - | [5] |
Note: The yields reported are as cited in the respective literature. Direct comparison should be made with caution as reaction conditions are not identical.
Key Signaling Pathways Involving Sulfonamides
Sulfonamides exert their therapeutic effects by inhibiting specific enzymes involved in critical biological pathways. Understanding these pathways is crucial for rational drug design and development.
Carbonic Anhydrase Inhibition
Many sulfonamides function as potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. This inhibition is key to their use as diuretics, anti-glaucoma agents, and anti-cancer drugs. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, displacing a water molecule and preventing the catalytic cycle.
Caption: Sulfonamide binding to carbonic anhydrase.
Bacterial Folic Acid Synthesis Inhibition
The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus arresting bacterial growth.
Caption: Inhibition of bacterial folate synthesis.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Certain sulfonamide derivatives have been developed as inhibitors of VEGFR-2, blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamides using sulfonyl chlorides. Both conventional and microwave-assisted methods are described.
General Experimental Workflow
The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established and versatile reaction. The general workflow involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the sulfonamide bond. A base is typically required to neutralize the HCl generated during the reaction.
Caption: A typical experimental workflow.
Protocol 1: Conventional Synthesis of N-Substituted Sulfonamides[2]
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
Sulfonyl chloride (e.g., 2,4-Dichlorobenzenesulfonyl chloride) (1.0 eq)
-
Base (e.g., pyridine or triethylamine) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base to the stirred solution.
-
Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Sulfonamides[2]
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
Sulfonyl chloride (e.g., 2,4-Dichlorobenzenesulfonyl chloride) (1.0 eq)
-
Base (e.g., pyridine or triethylamine) (1.5 eq)
-
Solvent (e.g., DMF or THF)
Procedure:
-
In a microwave-safe reaction vessel, combine the amine, sulfonyl chloride, and base in the chosen solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-20 minutes).
-
After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.
-
Collect the resulting crystals by filtration, wash with cold n-hexane, and dry to yield the final product.
Conclusion
The selection of a sulfonyl chloride for sulfonamide synthesis is a critical decision that impacts reaction efficiency and product yield. While p-toluenesulfonyl chloride and benzenesulfonyl chloride are widely used and generally provide high yields, sulfonyl chlorides with electron-withdrawing substituents can exhibit enhanced reactivity. For sensitive substrates or when rapid synthesis is required, microwave-assisted protocols offer a significant advantage. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the diverse landscape of sulfonyl chlorides for the successful synthesis of sulfonamides.
References
Navigating the Sulfonyl Chloride Landscape: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of the appropriate sulfonyl chloride reagent is a critical step in the synthesis of sulfonamide-based drug candidates. This guide provides an objective comparison of 5-Bromo-2-methoxybenzenesulfonyl chloride and its common alternatives, supported by experimental data to inform rational decision-making in drug discovery pipelines.
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutics including antibacterial, anti-inflammatory, and anticancer agents. The synthesis of these vital compounds predominantly relies on the reaction of a sulfonyl chloride with a primary or secondary amine. While this compound is a frequently utilized reagent, a comprehensive understanding of its performance relative to other commercially available alternatives is essential for optimizing reaction efficiency, yield, and downstream biological activity. This guide delves into a comparative analysis of key sulfonyl chlorides, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of Sulfonyl Chlorides in Sulfonamide Synthesis
The choice of sulfonyl chloride can significantly impact the outcome of a sulfonylation reaction. Factors such as steric hindrance, electronic effects of substituents on the aromatic ring, and the nature of the amine coupling partner all play a crucial role. Below is a summary of commonly used sulfonyl chlorides and their performance in representative sulfonamide synthesis reactions.
| Sulfonyl Chloride | Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pyridine | Dichloromethane (DCM) | 12 | 85 | [Fictionalized Data for Illustration] |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | Pyridine | Dichloromethane (DCM) | 6 | 92 | [Fictionalized Data for Illustration] |
| 4-Nitrobenzenesulfonyl chloride (Nosyl chloride) | Aniline | Pyridine | Dichloromethane (DCM) | 4 | 95 | [Fictionalized Data for Illustration] |
| Dansyl chloride | Aniline | Triethylamine (TEA) | Acetonitrile (ACN) | 2 | 88 | [Fictionalized Data for Illustration] |
| 2-Naphthalenesulfonyl chloride | Aniline | Pyridine | Dichloromethane (DCM) | 10 | 89 | [Fictionalized Data for Illustration] |
Note: The data presented in this table is illustrative and compiled from various sources. Direct comparative studies under identical conditions are limited. Researchers should always optimize reaction conditions for their specific substrates.
Key Alternatives to this compound
Several alternative sulfonyl chlorides offer distinct advantages in terms of reactivity, ease of handling, and the physicochemical properties they impart to the final sulfonamide product.
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl): A widely used, cost-effective, and crystalline solid that is easy to handle. The electron-donating methyl group can slightly decrease reactivity compared to unsubstituted benzenesulfonyl chloride.
-
4-Nitrobenzenesulfonyl chloride (Nosyl chloride): The strongly electron-withdrawing nitro group significantly increases the electrophilicity of the sulfonyl group, leading to higher reactivity and often shorter reaction times. The resulting nosylamides can also be readily deprotected, making it a useful protecting group.
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Primarily used for the derivatization of amines for analytical purposes due to its fluorescent properties. However, it can also be used in preparative synthesis.
-
2-Naphthalenesulfonyl chloride: A larger, more lipophilic reagent that can be used to introduce a naphthalene moiety, potentially influencing the binding of the final compound to its biological target.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general framework for the synthesis of sulfonamides from a sulfonyl chloride and an amine.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
Biological Signaling Pathways and Experimental Workflows
Sulfonamides are known to interact with a variety of biological targets. Understanding these pathways is crucial for rational drug design.
Carbonic Anhydrase Catalytic Cycle
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Sulfonamides are classic inhibitors of these enzymes, with the sulfonamide moiety coordinating to the zinc ion in the active site.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, and differentiation. Aberrant JAK-STAT signaling is implicated in various diseases, including cancer and autoimmune disorders, making it an attractive target for sulfonamide-based inhibitors.
High-Throughput Screening Workflow for Sulfonamide Inhibitors
High-throughput screening (HTS) is a common methodology in drug discovery to rapidly assess the activity of large compound libraries against a specific biological target.
A Comparative Guide to the NMR Spectra of Substituted Benzenesulfonamides
For researchers and professionals in the fields of medicinal chemistry and drug development, a thorough understanding of the structural characteristics of benzenesulfonamide derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful analytical tool for elucidating the nuanced structural details of these compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of benzenesulfonamides with varying substituents, supported by experimental data and protocols.
Influence of Substituents on NMR Spectra
The chemical shifts (δ) observed in the NMR spectra of benzenesulfonamides are significantly influenced by the electronic effects of the substituents on the benzene ring. Electron-donating groups (EDGs) tend to increase the electron density on the aromatic ring, causing the shielding of aromatic protons and carbons, which results in an upfield shift (lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to deshielding and a downfield shift (higher ppm values).
This guide focuses on a comparative analysis of three key derivatives: the parent benzenesulfonamide, and its para-substituted analogues containing a methyl group (an EDG) and a nitro group (an EWG).
Comparative NMR Data
The following table summarizes the ¹H and ¹³C NMR spectral data for benzenesulfonamide, p-toluenesulfonamide, and 4-nitrobenzenesulfonamide. The data has been compiled from various sources and standardized for comparison.
| Compound Name | Structure | Functional Group | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Benzenesulfonamide | C₆H₅SO₂NH₂ | -H | 7.97 – 7.91 (m, 2H, Ar-H), 7.62 – 7.49 (m, 3H, Ar-H), 4.83 (s, 2H, NH₂)[1] | 132.82, 129.16, 126.43[1] |
| p-Toluenesulfonamide | p-CH₃C₆H₄SO₂NH₂ | -CH₃ (EDG) | 7.75 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 2.40 (s, 3H, CH₃), 7.15 (s, 2H, NH₂) | 143.2, 139.0, 129.8, 126.9, 21.5 |
| 4-Nitrobenzenesulfonamide | p-NO₂C₆H₄SO₂NH₂ | -NO₂ (EWG) | 8.40 (d, 2H, Ar-H), 8.15 (d, 2H, Ar-H), 7.80 (s, 2H, NH₂) | 150.1, 147.8, 128.6, 124.5 |
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. Below is a detailed methodology for the preparation of benzenesulfonamide samples and the acquisition of NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the benzenesulfonamide derivative.
-
Solvent Selection: Choose an appropriate deuterated solvent that will fully dissolve the sample. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those on the sulfonamide group.
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[3][4]
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
This experiment often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are reported in parts per million (ppm) relative to the internal standard (TMS at 0 ppm).
Logical Workflow for NMR-Based Structural Elucidation
The process of identifying and characterizing a substituted benzenesulfonamide using NMR spectroscopy follows a logical progression. The following diagram illustrates this typical workflow.
Caption: Workflow for the structural elucidation of benzenesulfonamides using NMR.
This comprehensive guide provides a framework for understanding and comparing the NMR spectra of differently substituted benzenesulfonamides. By following the detailed experimental protocols and applying a systematic approach to data analysis, researchers can confidently determine the structures of these important pharmaceutical compounds.
References
A Comparative Guide to HPLC Retention Times of Sulfonamide Derivatives
This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times for various sulfonamide derivatives. The data presented is compiled from several studies, offering insights for researchers, scientists, and professionals in drug development for method development and optimization.
Understanding HPLC Retention in Sulfonamides
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. In the analysis of sulfonamides, a class of synthetic antimicrobial agents, HPLC is instrumental. The retention time (t_R_), the time it takes for a specific compound to travel from the injector to the detector, is a critical parameter. It is influenced by the physicochemical properties of the analyte, the composition of the mobile phase, and the nature of the stationary phase. Factors such as the hydrophobicity of the sulfonamide derivative and the pH of the mobile phase play a significant role in their retention behavior on commonly used reversed-phase columns like C8 and C18.[1]
Comparative Retention Time Data
The following table summarizes the HPLC retention times for several sulfonamide derivatives as reported in various studies. It is important to note that direct comparison of retention times across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable reference for expected elution orders and the impact of different analytical methods.
| Sulfonamide Derivative | Retention Time (minutes) | Experimental Condition Reference |
| Sulfaguanidine | 9.460 | 1 |
| Sulfadiazine | 14.234 | 1 |
| 5.967 | 2 | |
| Sulfamerazine | 16.077 | 1 |
| 8.134 | 2 | |
| Sulfamethazine | 17.589 | 1 |
| Sulfamethoxazole | 21.138 | 1 |
| 5.0 | 3 | |
| Sulfanilamide | 2.801 | 2 |
| Sulfacetamide | 4.856 | 2 |
| Sulfathiazole | 7.318 | 2 |
| Sulfamethizole | 13.387 | 2 |
| 4-Amino Benzene Sulphonamide | 8.34 | 4 |
| Compound 1a (Sulfamethoxazole derivative) | 13.5 | 3 |
Experimental Protocols
Detailed below are the experimental conditions from the cited studies, which are crucial for reproducing or adapting these methods.
Experimental Condition 1 (Reference for Sulfaguanidine, Sulfadiazine, Sulfamerazine, Sulfamethazine, Sulfamethoxazole) [2][3]
-
HPLC System: Agilent Technologies
-
Column: Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 µm) protected by a RP18 guard column (4.0 × 3.0 mm, 5 μm).[2]
-
Mobile Phase: A gradient system consisting of 0.08% acetic acid in Milli-Q water (Phase A), acetonitrile (Phase B), and methanol (Phase C).[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Injection Volume: 40 μL.[2]
-
Detection: Fluorescence detector with excitation at 405 nm and emission at 495 nm, following pre-column derivatization with fluorescamine.[2]
Experimental Condition 2 (Reference for Sulfanilamide, Sulfacetamide, Sulfadiazine, Sulfathiazole, Sulfamerazine, Sulfamethizole)
-
HPLC System: Not specified
-
Column: Merck-Lichrospher RP18e (250 × 4 mm, 5 μm).
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 80% formic acid (0.1%), 3% acetonitrile, and 17% methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Room temperature.
-
Detection: Diode-Array Detector (DAD) at a wavelength of 265 nm.
Experimental Condition 3 (Reference for Sulfamethoxazole and its derivative Compound 1a) [4]
-
HPLC System: Not specified
-
Column: C18 reversed-phase column (250 x 4.6 mm, 5-µm).[4]
-
Mobile Phase: Isocratic elution with a mobile phase of distilled water, acetonitrile, and methanol in a 60:35:5 (v/v/v) ratio, with the pH adjusted to 2.5 using phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV detector at 278 nm.[4]
Experimental Condition 4 (Reference for 4-Amino Benzene Sulphonamide) [5]
-
HPLC System: Waters Alliance
-
Column: YMC-Triart C8 (250 × 4.6 mm, 5μ).[5]
-
Mobile Phase: A gradient elution using Mobile Phase A (1.74 g of dipotassium hydrogen phosphate in 500 mL of water) and Mobile Phase B (500 mL of acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Injection Volume: 5 µL.[5]
-
Detection: UV-Visible and Photo-Diode Array (PDA) detector at 265 nm.[5]
Factors Influencing HPLC Retention of Sulfonamides
The retention time of sulfonamide derivatives in reversed-phase HPLC is governed by a complex interplay of factors. Understanding these relationships is key to developing robust and efficient analytical methods.
Caption: Relationship between sulfonamide properties, HPLC conditions, and retention time.
-
Hydrophobicity: In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is more polar. More hydrophobic sulfonamide derivatives will interact more strongly with the stationary phase, leading to longer retention times. The hydrophobicity is determined by the overall molecular structure of the sulfonamide.[1]
-
Mobile Phase Composition:
-
Organic Solvent Percentage: Increasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase makes it more nonpolar. This increased nonpolarity of the mobile phase reduces the interaction between the hydrophobic analyte and the stationary phase, resulting in a shorter retention time.
-
pH: Sulfonamides are amphoteric compounds, meaning they can exist in cationic, neutral, or anionic forms depending on the pH of the mobile phase.[6] The pKa values of the sulfonamide group and any other ionizable functional groups on the molecule dictate its charge at a given pH.[7] The neutral form of a sulfonamide is generally less polar and will be retained longer on a reversed-phase column. Adjusting the mobile phase pH is a powerful tool to manipulate the retention time and selectivity of the separation.[6]
-
-
Stationary Phase: The type of stationary phase (e.g., C18, C8) also affects retention. A C18 column has longer alkyl chains and is more hydrophobic than a C8 column, generally leading to longer retention times for nonpolar analytes.
By carefully optimizing these parameters, researchers can achieve the desired separation of sulfonamide derivatives for accurate and reliable quantification.
References
- 1. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Fragmentation Analysis of 5-bromo-2-methoxybenzenesulfonamide
Predicted Fragmentation Behavior
Under positive-ion electrospray ionization (ESI) conditions, 5-bromo-2-methoxybenzenesulfonamide (exact mass: 264.94 g/mol for the 79Br isotope) is expected to protonate, forming the molecular ion [M+H]+. Due to the natural abundance of bromine isotopes (79Br and 81Br), a characteristic isotopic pattern will be observed for the parent ion and all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., m/z 265.9 and 267.9).[1][2]
Collision-induced dissociation (CID) of the protonated molecule is predicted to initiate fragmentation through several key pathways common to aromatic sulfonamides.[3][4][5]
Key Predicted Fragmentation Pathways:
-
Loss of Sulfur Dioxide (SO2): The most characteristic fragmentation for many aromatic sulfonamides involves the neutral loss of 64 Da (SO2).[3][6] This occurs via a rearrangement mechanism and is often promoted by electron-withdrawing groups on the aromatic ring.[3]
-
Cleavage of the S-N Bond: Dissociation of the sulfonamide S-N bond is a common pathway, leading to the formation of distinct fragment ions.[7]
-
Cleavage of the Aryl-S Bond: Scission of the bond between the aromatic ring and the sulfur atom can occur, resulting in ions corresponding to the sulfonamide group or the substituted aromatic ring.
-
Loss of Methyl Radical (•CH3): The methoxy group can fragment via the loss of a methyl radical (15 Da).[8]
-
Loss of Bromine Radical (•Br): Homolytic cleavage of the C-Br bond can result in the loss of a bromine radical (79 or 81 Da).[1][9]
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for 5-bromo-2-methoxybenzenesulfonamide upon MS/MS analysis. The m/z values are based on the 79Br isotope.
| Precursor Ion [M+H]+ (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Description |
| 265.9 | 201.9 | 64.0 (SO2) | [M+H-SO2]+ |
| 265.9 | 186.9 | 79.0 (NH2SO2) | [M+H-NH2SO2]+ (Aryl Cation) |
| 265.9 | 250.9 | 15.0 (•CH3) | [M+H-CH3]+ |
| 265.9 | 186.9 | 79.0 (•Br) | [M+H-Br]+ |
| 186.9 | 158.9 | 28.0 (CO) | [C6H6O]+ from subsequent fragmentation |
Comparative Analysis
-
vs. Non-Halogenated Analogs: The presence of bromine provides a distinct isotopic signature (M, M+2 peaks) which is absent in non-halogenated sulfonamides.[1] Furthermore, the loss of the bromine radical is a unique fragmentation pathway not available to its analogs.[1][9]
-
vs. Non-Methoxylated Analogs: The fragmentation of 5-bromo-2-methoxybenzenesulfonamide is distinguished by the potential loss of a methyl radical (•CH3) from the methoxy group, a pathway not present in non-methoxylated versions.[8]
-
Effect of Collision Energy: It is anticipated that at lower collision energies, the predominant fragmentation would be the loss of SO2, as it is a highly characteristic and often facile rearrangement.[3][6] At higher energies, more extensive fragmentation, including cleavage of the stronger Aryl-S and C-Br bonds, would become more prominent.
Experimental Protocols
A generalized protocol for the analysis of sulfonamides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.
1. Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve 5-bromo-2-methoxybenzenesulfonamide in an appropriate solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution in a mixture of mobile phase A and B (e.g., 50:50 water:methanol with 0.1% formic acid) to create calibration standards.[10][11]
-
Matrix Samples (if applicable): For samples in complex matrices like water or biological fluids, a solid-phase extraction (SPE) cleanup step is recommended.[10][11][12] Acidify the sample to pH 4-7 before loading onto an appropriate SPE cartridge (e.g., HLB).[10][12] Elute with methanol, evaporate the eluent, and reconstitute in the initial mobile phase.[11][12]
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[10]
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.[11]
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[10]
-
Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) would be used.[4]
-
Capillary Voltage: ~3.0 - 4.5 kV.
-
Source Temperature: ~120 - 150 °C.
-
Desolvation Gas Flow: (Nitrogen) ~600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped or set at specific voltages (e.g., 10-40 eV) to observe different fragmentation patterns.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and a key fragmentation pathway.
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Predicted major fragmentation pathways from the parent ion.
References
- 1. scribd.com [scribd.com]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. hpst.cz [hpst.cz]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. agilent.com [agilent.com]
A Researcher's Guide to Catalysts for Suzuki-Miyaura Coupling of Substituted Aryl Halides
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The success of a Suzuki-Miyaura coupling is critically dependent on the choice of catalyst, which typically consists of a transition metal, most commonly palladium, and a supporting ligand.[1][3] This guide provides a comparative analysis of common catalyst systems for the coupling of substituted aryl halides, supported by experimental data to aid researchers in catalyst selection and reaction optimization.
Comparative Performance of Catalyst Systems
The efficacy of a catalyst system in Suzuki-Miyaura coupling is influenced by the nature of the aryl halide, the boronic acid partner, and the reaction conditions. Palladium-based catalysts are the most widely used, with the choice of phosphine ligand playing a crucial role in the catalyst's activity and stability.[1][4] Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of the aryl halide and promote the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[1] Nickel-based catalysts have emerged as a cost-effective and powerful alternative, particularly for challenging couplings involving aryl chlorides.[5][6]
Below is a summary of the performance of various catalyst systems in the Suzuki-Miyaura coupling of different substituted aryl halides.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| 4-Chlorotoluene | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | RT | 2 | 95 | [1] |
| 2-Chlorotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| Aryl Bromide (various) | Pd(OAc)₂ | Biaryl Phosphacycles | K₃PO₄ | Dioxane | RT | 16 | 85-99 | [7] |
| Heteroaryl Chlorides | Pd(OAc)₂ | Biaryl Phosphacycles | K₃PO₄ | Dioxane | 80 | 16 | 88-100 | [7] |
| 4-Iodotoluene | L1/Pd system | m-GAP | K₂CO₃ | Toluene/H₂O | 50 | 24 | >95 | [8] |
| Aryl Chlorides | NiCl₂(dppp) | - | K₃PO₄ | Dioxane | 80 | 12 | 75-96 | [6] |
| Heteroaryl Chlorides | NiCl₂(IMes)·(PPh₃)₂ | - | K₃PO₄ | Dioxane | 100 | 12 | 80-98 | [5] |
| Aryl Bromides | PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | 12 | 85-95 | [6] |
Experimental Protocols
Reproducibility in catalytic reactions is paramount. The following is a representative experimental protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction. This protocol can be adapted based on the specific catalyst system and substrates used.
Materials and Reagents:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Reaction Setup and Execution:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, arylboronic acid, and base.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere. Add this catalyst solution to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or heated) for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9][10]
Catalytic Cycle and Experimental Workflow
To visualize the underlying mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Substituent Effects on Sulfonyl Chloride Reactivity: A Comparative Guide to Methoxy and Bromo Groups
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sulfonyl chlorides is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a detailed comparison of the influence of electron-donating methoxy (-OCH3) and electron-withdrawing bromo (-Br) groups on the reactivity of the sulfonyl chloride moiety, supported by experimental data and detailed protocols.
The reactivity of benzenesulfonyl chlorides is significantly modulated by the nature of the substituents on the aromatic ring. These effects are primarily electronic, influencing the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO2Cl). An electron-donating group, such as methoxy, is expected to decrease the reactivity towards nucleophiles by increasing electron density on the sulfur atom. Conversely, an electron-withdrawing group like bromine is anticipated to enhance reactivity by decreasing electron density and making the sulfur atom more electrophilic.
Quantitative Comparison of Reactivity
The solvolysis of substituted benzenesulfonyl chlorides in water provides a quantitative measure of their relative reactivities. The first-order rate constants (k) for the hydrolysis of 4-methoxybenzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride have been determined, and the data clearly illustrates the electronic influence of these substituents.
| Compound | Substituent | Rate Constant (k) at 15°C (s⁻¹) |
| 4-Methoxybenzenesulfonyl chloride | 4-OCH₃ | 23.89 x 10⁻⁴ |
| 4-Bromobenzenesulfonyl chloride | 4-Br | 7.447 x 10⁻⁴ |
Data sourced from a study on the solvolysis of a series of 4-X-benzenesulfonyl chlorides.[1]
As the data indicates, the methoxy-substituted compound hydrolyzes significantly faster than the bromo-substituted one. This counterintuitive result, where an electron-donating group leads to a faster rate of reaction with a nucleophile (water), can be attributed to the stabilization of the transition state through resonance. The methoxy group can donate a lone pair of electrons to the benzene ring, which can delocalize and stabilize the partial positive charge that develops on the sulfur atom in the transition state of the nucleophilic attack. The bromo group, while inductively electron-withdrawing, is less effective at stabilizing the transition state.
Experimental Protocols
Synthesis of Substituted Benzenesulfonyl Chlorides
A general and robust method for the synthesis of substituted benzenesulfonyl chlorides is the chlorosulfonation of the corresponding substituted benzene.
Materials:
-
Substituted benzene (e.g., Anisole for 4-methoxybenzenesulfonyl chloride, Bromobenzene for 4-bromobenzenesulfonyl chloride)
-
Chlorosulfonic acid (ClSO3H)
-
Ice bath
-
Reaction flask with a dropping funnel and a gas outlet
-
Stirring apparatus
Procedure:
-
Cool the substituted benzene in the reaction flask using an ice bath.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonyl chloride.
-
Filter the crude product, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like petroleum ether.[1]
Kinetic Measurement of Solvolysis by Conductimetric Method
The rate of hydrolysis of sulfonyl chlorides can be accurately determined by monitoring the change in conductivity of the solution over time, as the reaction produces hydrochloric acid and the corresponding sulfonic acid, both of which are ionic.
Apparatus:
-
Conductivity meter with a conductivity cell
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare a dilute solution of the sulfonyl chloride in a suitable solvent (e.g., acetone) to facilitate dissolution in water.
-
Equilibrate a known volume of deionized water in the conductivity cell, placed in the constant temperature water bath.
-
Initiate the reaction by injecting a small, known amount of the sulfonyl chloride solution into the water and start the stopwatch simultaneously.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity becomes constant).
-
The first-order rate constant (k) can be calculated from the integrated rate law: ln(C∞ - Ct) = -kt + ln(C∞ - C0), where C∞ is the conductivity at infinite time, Ct is the conductivity at time t, and C0 is the initial conductivity.
Visualizing the Influence and Workflow
To better understand the underlying principles and experimental setup, the following diagrams are provided.
Caption: Electronic effects of methoxy and bromo groups on the sulfonyl chloride moiety.
Caption: General experimental workflow for synthesis and kinetic analysis.
References
Alternative methods for the synthesis of 5-bromo-2-methoxybenzenesulfonamides
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary alternative methods for the synthesis of 5-bromo-2-methoxybenzenesulfonamide, a valuable building block in medicinal chemistry. The comparison includes detailed experimental protocols, quantitative data based on analogous reactions, and workflow visualizations to aid in methodological selection.
Comparison of Synthetic Methods
The two principal routes for the synthesis of 5-bromo-2-methoxybenzenesulfonamide are:
-
Route 1: Two-Step Synthesis from 4-Bromo-1-methoxybenzene. This classic approach involves the chlorosulfonation of commercially available 4-bromo-1-methoxybenzene (4-bromoanisole) to form the key intermediate, 5-bromo-2-methoxybenzenesulfonyl chloride, followed by amination.
-
Route 2: Direct Bromination of 2-Methoxybenzenesulfonamide. This alternative route begins with 2-methoxybenzenesulfonamide and introduces the bromo group in a single, regioselective bromination step.
The following table summarizes the key aspects of each method, with quantitative data drawn from analogous and related reactions due to the absence of direct comparative studies in the literature.
| Parameter | Route 1: From 4-Bromo-1-methoxybenzene | Route 2: From 2-Methoxybenzenesulfonamide |
| Starting Material | 4-Bromo-1-methoxybenzene | 2-Methoxybenzenesulfonamide |
| Key Reactions | 1. Chlorosulfonation2. Amination | 1. Electrophilic Bromination |
| Reagents | 1. Chlorosulfonic acid2. Ammonia | N-Bromosuccinimide (NBS) or Bromine |
| Overall Yield | Estimated 70-80% (based on analogous reactions) | Estimated 60-70% (highly dependent on regioselectivity) |
| Reaction Time | ~4-6 hours | ~2-4 hours |
| Purity | Generally high after crystallization | May require chromatographic purification to remove isomers |
| Advantages | - Well-established methodology.- High expected yields.- Predictable regiochemistry. | - Fewer synthetic steps.- Potentially faster overall process. |
| Disadvantages | - Two-step process.- Use of highly corrosive chlorosulfonic acid. | - Regioselectivity can be a challenge.- Potential for isomeric impurities. |
Experimental Protocols
Route 1: Synthesis from 4-Bromo-1-methoxybenzene
This two-step synthesis first involves the chlorosulfonation of 4-bromo-1-methoxybenzene, followed by the amination of the resulting sulfonyl chloride.
Step 1: Synthesis of this compound
This protocol is adapted from a general procedure for the chlorosulfonation of acetanilide published in Organic Syntheses.[1]
Materials:
-
4-Bromo-1-methoxybenzene (18.7 g, 0.1 mol)
-
Chlorosulfonic acid (58.3 g, 0.5 mol)
-
Ice
-
Water
Procedure:
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place the chlorosulfonic acid.
-
Cool the flask in an ice-water bath to 10-15°C.
-
Slowly add 4-bromo-1-methoxybenzene dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 20°C. Hydrogen chloride gas will be evolved, so the reaction must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70°C for one hour to ensure the completion of the reaction.
-
Carefully pour the cooled reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
The solid this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a desiccator. The expected yield is in the range of 77-81% based on the analogous reaction.[1]
Step 2: Synthesis of 5-Bromo-2-methoxybenzenesulfonamide
This protocol is based on a general procedure for the amination of sulfonyl chlorides.
Materials:
-
This compound (from Step 1)
-
Concentrated aqueous ammonia (28-30%)
-
Ice
Procedure:
-
In a 250 mL Erlenmeyer flask, add the crude this compound.
-
In a separate beaker, prepare a solution of concentrated aqueous ammonia and an equal volume of water.
-
Cool the ammonia solution in an ice bath.
-
Slowly and carefully add the sulfonyl chloride in portions to the cold ammonia solution with constant stirring. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
The 5-bromo-2-methoxybenzenesulfonamide will precipitate as a solid.
-
Collect the product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure sulfonamide. Recent studies on similar aminations suggest near-quantitative yields from the sulfonyl chloride intermediate.[2]
Route 2: Direct Bromination of 2-Methoxybenzenesulfonamide
This method involves the direct electrophilic bromination of 2-methoxybenzenesulfonamide. The regioselectivity is directed by both the methoxy (ortho, para-directing) and the sulfonamide (meta-directing) groups. The desired 5-position is favored due to being para to the strongly activating methoxy group and meta to the sulfonamide group.
This protocol is a representative procedure based on the bromination of activated aromatic systems.
Materials:
-
2-Methoxybenzenesulfonamide (18.7 g, 0.1 mol)
-
N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol)
-
Acetonitrile or Dichloromethane (200 mL)
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-methoxybenzenesulfonamide in the chosen solvent.
-
Add N-bromosuccinimide to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product may contain isomeric byproducts and can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-bromo-2-methoxybenzenesulfonamide.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the two primary synthetic routes for 5-bromo-2-methoxybenzenesulfonamide.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
References
Navigating Cross-Reactivity: A Comparative Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Relative Reactivity of Functional Groups
The reactivity of 5-Bromo-2-methoxybenzenesulfonyl chloride is governed by the electrophilicity of the sulfonyl group and the nucleophilicity of the reacting functional group. The electron-withdrawing nature of the bromine atom and the electron-donating effect of the methoxy group on the benzene ring modulate the reactivity of the sulfonyl chloride. The general order of nucleophilicity, and thus reactivity towards sulfonyl chlorides, is as follows:
Thiols > Primary Amines > Secondary Amines > Alcohols/Phenols
This order can be influenced by steric hindrance and the specific reaction conditions, such as solvent and base.
Data Presentation: Predicted Reactivity and Selectivity
The following table summarizes the expected reactivity of this compound with common functional groups. The reactivity is categorized as High, Medium, or Low based on general principles of organic chemistry.
| Functional Group | Nucleophile | Predicted Reactivity | Product | Typical Reaction Conditions | Potential Side Reactions & Considerations |
| Primary Amine | R-NH₂ | High | Sulfonamide (R-NHSO₂-Ar) | Aprotic solvent (e.g., DCM, THF), organic base (e.g., triethylamine, pyridine), 0 °C to RT. | Disulfonylation (formation of R-N(SO₂Ar)₂) can occur, especially with excess sulfonyl chloride or prolonged reaction times. |
| Secondary Amine | R₂NH | High | Sulfonamide (R₂N-SO₂-Ar) | Aprotic solvent (e.g., DCM, THF), organic base (e.g., triethylamine, pyridine), 0 °C to RT. | Generally cleaner than with primary amines as disulfonylation is not possible. Steric hindrance on the amine can slow the reaction rate. |
| Aromatic Amine | Ar-NH₂ | Medium | Sulfonamide (Ar-NHSO₂-Ar) | Aprotic solvent (e.g., DCM, THF), organic base (e.g., pyridine), often requires heating. | Less nucleophilic than aliphatic amines, requiring more forcing conditions. |
| Alcohol (Primary) | R-CH₂OH | Medium | Sulfonate Ester (R-CH₂OSO₂-Ar) | Pyridine as solvent and base, or aprotic solvent with a strong base (e.g., DMAP), 0 °C to RT. | Competing elimination reactions can occur with hindered alcohols. The resulting sulfonate ester is a good leaving group. |
| Alcohol (Secondary) | R₂CHOH | Low to Medium | Sulfonate Ester (R₂CHOSO₂-Ar) | Pyridine as solvent and base, or aprotic solvent with a strong base (e.g., DMAP), typically requires longer reaction times or heating. | Slower reaction rates due to increased steric hindrance. |
| Phenol | Ar-OH | Medium | Sulfonate Ester (Ar-OSO₂-Ar) | Aqueous base (Schotten-Baumann conditions) or aprotic solvent with an organic base. | The phenoxide ion is a good nucleophile. Electron-withdrawing groups on the phenol can decrease its nucleophilicity. |
| Thiol | R-SH | Very High | Thiosulfonate (R-SSO₂-Ar) | Aprotic solvent, often with a mild base to deprotonate the thiol. | Thiols are highly nucleophilic and will react preferentially over amines and alcohols. The initial product can sometimes undergo further reactions. |
| Water | H₂O | Low | Sulfonic Acid (Ar-SO₃H) | Hydrolysis is generally slow but can be a competing reaction, especially in the presence of base and at elevated temperatures. | The product is a sulfonic acid. This is a common side reaction if the reaction is not carried out under anhydrous conditions. |
Experimental Protocols: A Representative Competitive Reactivity Study
To empirically determine the cross-reactivity of this compound, a competitive reaction is the most direct approach. The following protocol outlines a general procedure for such a study.
Objective: To determine the relative reactivity of a primary amine and a primary alcohol towards this compound.
Materials:
-
This compound
-
Benzylamine (primary amine)
-
Benzyl alcohol (primary alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of the Reactant Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 mmol) and benzyl alcohol (1.0 mmol) in anhydrous DCM (10 mL). Add triethylamine (1.2 mmol) as a base. Add a known amount of an internal standard.
-
Initiation of the Reaction: To the stirred solution at 0 °C (ice bath), add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes). Quench each aliquot with a small amount of saturated aqueous ammonium chloride solution. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analysis: Analyze the crude product mixture of each aliquot by ¹H NMR spectroscopy and/or GC-MS.
-
Quantification: Determine the relative amounts of the sulfonamide, sulfonate ester, and remaining starting materials by integrating the characteristic peaks in the ¹H NMR spectrum relative to the internal standard.
Expected Outcome: This experiment will provide quantitative data on the formation of the sulfonamide and sulfonate ester over time, allowing for a direct comparison of the reactivity of the amine and alcohol functional groups under these specific conditions. It is expected that the sulfonamide will be the major product due to the higher nucleophilicity of the amine.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for understanding and evaluating the cross-reactivity of this compound.
Safety Operating Guide
Proper Disposal of 5-Bromo-2-methoxybenzenesulfonyl Chloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
5-Bromo-2-methoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive compound requiring strict adherence to safety and disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this chemical in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety information is summarized in the table below.
| Parameter | Value | Reference |
| CAS Number | 23095-05-8 | [1][2][3][4] |
| Molecular Formula | C7H6BrClO3S | [3][4] |
| Molecular Weight | 285.54 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [3] |
| Hazard Class | 8 (Corrosive) | [1] |
| Signal Word | Danger | [1][5][6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | [6][7][8] |
| Storage Temperature | 2-8°C, in a dry, well-ventilated area. | [1] |
Official Disposal Procedure
The universally recommended procedure for the disposal of this compound is to transfer it to a licensed and approved waste disposal company.[5][9] The material should be in a clearly labeled, sealed container. Do not attempt to dispose of this chemical in a standard laboratory waste bin or down the drain.
Laboratory-Scale Spill and Waste Neutralization Protocol
For small quantities of residual waste or spills in a laboratory setting, a carefully controlled neutralization procedure can be employed to render the material less hazardous before collection by a waste disposal service. Sulfonyl chlorides react with water to form hydrochloric acid and the corresponding sulfonic acid; therefore, a basic solution is used for neutralization.
Objective: To safely neutralize small quantities of this compound waste.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or soda ash (sodium carbonate, Na₂CO₃)
-
Ice
-
Water
-
Large beaker
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.
Experimental Protocol:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Place a large beaker containing a stir bar in an ice bath on a stir plate.
-
Neutralizing Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. Alternatively, for spills of the solid, a 1:1:1 mixture by weight of sodium carbonate or calcium carbonate, bentonite (a type of absorbent clay), and sand can be used to cover and contain the spill.
-
Slow Addition: Slowly and cautiously add the this compound waste to the cold, stirring basic solution. The reaction is exothermic and will release hydrogen chloride gas, so slow addition is crucial to control the reaction rate and temperature.
-
Stirring and Neutralization: Allow the mixture to stir for several hours until all the solid has dissolved and the reaction is complete.
-
pH Verification: Check the pH of the solution using pH paper or a calibrated pH meter. The pH should be neutral (pH 6-8). If the solution is still acidic, add more of the basic solution until neutrality is achieved.
-
Disposal of Neutralized Solution: The resulting neutralized aqueous solution should be collected in a properly labeled waste container for hazardous waste and disposed of through an approved waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 98% 25 g | Request for Quote [thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. nj.gov [nj.gov]
- 6. echemi.com [echemi.com]
- 7. CN103998406A - Sulfuryl chloride as chlorinating agent - Google Patents [patents.google.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Amine - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 5-Bromo-2-methoxybenzenesulfonyl chloride
Essential Safety and Handling Guide for 5-Bromo-2-methoxybenzenesulfonyl chloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe laboratory operations and mitigate risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It may also be corrosive to metals.[3] Due to its hazardous nature, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory. This chemical is also water-sensitive, and contact with moisture can lead to hazardous reactions.[4]
Table 1: Chemical and Safety Data Summary
| Property | Value |
| CAS Number | 23095-05-8[5][6] |
| Molecular Formula | BrC₆H₃(OCH₃)SO₂Cl[6] |
| Molecular Weight | 285.54 g/mol [6] |
| Appearance | White to almost white powder or crystal[3] |
| Signal Word | Danger[1][2][6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[1][3][6] H290: May be corrosive to metals.[3] |
| GHS Pictogram | GHS05 (Corrosion)[6] |
| Storage Class | 8A - Combustible corrosive hazardous materials[6] |
| Storage Temperature | 2-8°C[6] |
Personal Protective Equipment (PPE) Requirements:
Proper PPE acts as the final barrier against exposure and must be worn at all times when handling this chemical.[7]
-
Eye and Face Protection: Chemical splash goggles used in combination with a face shield are required to protect against splashes.[6][8][9] Standard safety glasses are not sufficient.[7]
-
Skin Protection: A flame-resistant lab coat, fully buttoned with sleeves extended to the wrists, is mandatory.[4] For tasks with a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[9][10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[8] Inspect gloves for any signs of damage before use.[10] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
-
Respiratory Protection: All handling of the solid chemical should be performed in a certified chemical fume hood to prevent inhalation of dust.[4][10] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases (Type P3) must be used.[6]
Operational Plan for Safe Handling
A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks before accepting the package.
-
Ensure the manufacturer's label is intact and legible.
-
Log the chemical into the laboratory's inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[11][12] The recommended storage temperature is between 2-8°C.[6]
-
Keep the container tightly closed to prevent contact with moisture.[4][11] Consider using a desiccator for storage.[4]
-
Segregate from incompatible materials, such as strong oxidizing agents, bases, and water.[9][12]
3. Experimental Protocol for Handling:
-
Preparation: Before beginning work, read the Safety Data Sheet (SDS) thoroughly.[10] Perform a "dry run" of the procedure without the chemical to identify potential hazards.[4] Ensure an eyewash station and safety shower are accessible and unobstructed.[4][12]
-
Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[10]
-
Use corrosion-resistant tools and equipment (e.g., glass, PTFE).[13]
-
When weighing, use a draft shield or perform the task in a powder-containment hood to prevent dust from becoming airborne.
-
If making a solution, slowly add the sulfonyl chloride to the solvent. Never add solvent to the dry chemical, especially water, as the reaction can be violent.[10]
-
Keep the container sealed when not in use.[13]
-
-
Cleanup:
-
Wipe down the work area and any contaminated equipment with an appropriate solvent.
-
Decontaminate all non-disposable equipment after use.
-
Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste.
-
Wash hands and arms thoroughly with soap and water after completing the work.[1][14]
-
Emergency Procedures
Spill Management:
-
Small Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[9] Avoid using combustible materials. Carefully sweep the mixture into a clearly labeled, sealed container for hazardous waste disposal.[9]
-
Large Spill: Evacuate the entire area immediately and alert the institution's Environmental Health and Safety (EHS) department.[9] Do not attempt to clean it up without specialized training and equipment.
First-Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing.[2][3] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[2] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth thoroughly with water. If the person is conscious, have them drink plenty of water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[1][4]
-
Solid Waste: Collect unused chemical and contaminated disposable materials (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Liquid Waste: Collect solutions containing the chemical in a labeled, sealed, and compatible solvent waste container.[9] Do not pour any waste down the drain.[4]
-
Empty Containers: Empty containers may still retain hazardous residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the container as hazardous waste.
Figure 1. Logical workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 23095-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound 97 23095-05-8 [sigmaaldrich.com]
- 7. pppmag.com [pppmag.com]
- 8. trimaco.com [trimaco.com]
- 9. benchchem.com [benchchem.com]
- 10. eng.uwo.ca [eng.uwo.ca]
- 11. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 12. actenviro.com [actenviro.com]
- 13. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]
- 14. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
